6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Description
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Properties
IUPAC Name |
6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYPPJQQGVXKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443477 | |
| Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32263-70-0 | |
| Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis protocol
An In-depth Technical Guide to the Synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis protocol for this compound, a valuable intermediate in medicinal chemistry. The document details the necessary precursors, reaction conditions, purification methods, and quantitative data, presented in a clear and accessible format for laboratory application.
Part 1: Synthesis Overview and Core Reaction
The primary and most efficient route for synthesizing this compound involves the benzylation of its precursor, 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 6-hydroxy-1-tetralone. This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 6-hydroxy-1-tetralone, formed in the presence of a base, acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide.
The precursor, 6-hydroxy-1-tetralone, can be prepared via the demethylation of the commercially available 6-methoxy-1-tetralone.[1][2] This two-step pathway is a common and effective method for obtaining the target compound.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (Precursor)
This protocol outlines the demethylation of 6-methoxy-1-tetralone to yield the key intermediate, 6-hydroxy-1-tetralone.[2]
Methodology:
-
Two moles of 6-methoxy-1-tetralone are added to a reaction vessel containing 2 liters of 48% aqueous hydrobromic acid.
-
The mixture is heated to 125°C and maintained at this temperature for 3 hours.
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by suction filtration and dried.
-
If further purification is needed, the crude product can be recrystallized from water.
Protocol 2: Synthesis of this compound (Target Compound)
This section details the benzylation of 6-hydroxy-1-tetralone to produce the final product.[3]
Methodology:
-
A suspension of 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) is prepared in acetone (15 mL) in a suitable reaction flask.
-
Potassium carbonate (K₂CO₃, 3.70 mmol) is added to the suspension to act as the base.
-
Benzyl bromide (2.035 mmol) is added to the reaction mixture.
-
The mixture is heated to reflux and maintained for 6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether in a 1:2 ratio.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth (Celite) to remove solid residues.
-
The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.
-
The crude solid is purified by recrystallization from cyclohexane to afford pure this compound.[3] A high yield of approximately 97% has been reported for this procedure.[3]
Part 3: Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis protocols.
Table 1: Reagents for Synthesis of 6-hydroxy-1-tetralone
| Reagent | Molecular Formula | Molar Ratio | Quantity |
| 6-methoxy-1-tetralone | C₁₁H₁₂O₂ | 1 | 2 mol |
| Hydrobromic Acid (48%) | HBr | Excess | 2 L |
Table 2: Reagents for Synthesis of this compound [3]
| Reagent | CAS Number | Molecular Formula | Molar Ratio | Quantity |
| 6-hydroxy-1-tetralone | 3470-50-6 | C₁₀H₁₀O₂ | 1 | 0.3 g (1.85 mmol) |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 1.1 | 2.035 mmol |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 2 | 3.70 mmol |
| Acetone (Solvent) | 67-64-1 | C₃H₆O | N/A | 15 mL |
Table 3: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Time | 6 hours | [3] |
| Temperature | Reflux | [3] |
| Reported Yield | 97% | [3] |
Part 4: Visualization of Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway from 6-methoxy-1-tetralone to the final product.
Caption: Synthesis pathway for this compound.
References
An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS: 32263-70-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key synthetic intermediate in the development of biologically active compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its significant role as a scaffold in medicinal chemistry, with a focus on its utility in the discovery of monoamine oxidase (MAO) inhibitors.
Chemical and Physical Properties
This compound, also known as 6-benzyloxy-1-tetralone, is a solid organic compound at room temperature.[1] Its core structure is a tetralone moiety, which is a valuable scaffold in the synthesis of a wide range of natural products and pharmaceuticals.[2][3] The presence of the benzyloxy group significantly influences its lipophilicity, which can be a critical factor in its biological activity and interactions.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| CAS Number | 32263-70-0 | [4] |
| Molecular Formula | C₁₇H₁₆O₂ | [4] |
| Molecular Weight | 252.31 g/mol | [4] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 96-99 °C | [4] |
| Boiling Point (Predicted) | 433.4 ± 34.0 °C | [4] |
| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [4] |
| InChI | InChI=1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | [5] |
| SMILES | O=C1CCCC2=C1C=CC(OCC3=CC=CC=C3)=C2 | [5] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 6-hydroxy-1-tetralone and benzyl bromide.[6]
Experimental Protocol: Synthesis of this compound.[6]
-
Materials:
-
6-hydroxy-1-tetralone (1.0 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetone
-
Ethyl acetate
-
Petroleum ether
-
Cyclohexane
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
A suspension of 6-hydroxy-1-tetralone and potassium carbonate in acetone is prepared in a round-bottom flask.
-
Benzyl bromide is added to the reaction mixture.
-
The mixture is heated to reflux and maintained for approximately 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2 ratio).
-
Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from cyclohexane to afford this compound.
-
Applications in Drug Discovery: A Scaffold for Monoamine Oxidase Inhibitors
The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational component for a variety of therapeutic agents.[2] Derivatives of α-tetralone have been investigated for a range of biological activities, including as antidepressants, anticancer agents, and acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7][8]
A significant area of research for tetralone derivatives is in the development of monoamine oxidase (MAO) inhibitors. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin and dopamine.[9] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[9]
Research has demonstrated that α-tetralone derivatives with a benzyloxy substituent at the C6 position are potent inhibitors of both MAO-A and MAO-B.[10]
Structure-Activity Relationship of 6-(Benzyloxy)-α-tetralone Derivatives as MAO Inhibitors
A study by Legoabe et al. (2014) investigated a series of C6-substituted α-tetralone derivatives for their MAO inhibitory activity.[10] The findings highlight the importance of the benzyloxy moiety and its substitution pattern for both potency and selectivity.
| Compound | R | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 6-(benzyloxy)-α-tetralone | H | 77 ± 11 | 29 ± 2 | 2.66 | [10] |
| 6-(3-fluorobenzyloxy)-α-tetralone | 3-F | 114 ± 11 | 11 ± 1 | 10.36 | [10] |
| 6-(3-chlorobenzyloxy)-α-tetralone | 3-Cl | 126 ± 12 | 10 ± 1 | 12.60 | [10] |
| 6-(3-bromobenzyloxy)-α-tetralone | 3-Br | 148 ± 15 | 7 ± 1 | 21.14 | [10] |
| 6-(3-iodobenzyloxy)-α-tetralone | 3-I | 1290 ± 130 | 4.5 ± 0.5 | 286.67 | [10] |
| 6-(3-methylbenzyloxy)-α-tetralone | 3-CH₃ | 143 ± 14 | 14 ± 1 | 10.21 | [10] |
| 6-(3-cyanobenzyloxy)-α-tetralone | 3-CN | 24 ± 2 | 78 ± 8 | 0.31 | [10] |
Data extracted from Legoabe et al., Bioorg. Med. Chem. Lett. 2014, 24 (12), 2758-2763.[10]
The study concluded that substitution at the C6 position of the α-tetralone core is crucial for both MAO-A and MAO-B inhibition. Furthermore, for MAO-B inhibition, the presence of alkyl and halogen substituents at the meta and para positions of the benzyloxy ring enhances the inhibitory potency.[10]
Mechanism of Action: Inhibition of Monoamine Oxidase
The proposed mechanism of action for many MAO inhibitors involves their interaction with the active site of the enzyme, preventing the substrate from binding and being metabolized.
Experimental Protocol for Monoamine Oxidase Inhibition Assay
The inhibitory activity of this compound derivatives against MAO-A and MAO-B can be determined using a fluorometric in vitro assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[9]
Protocol: Fluorometric MAO Inhibition Assay[9]
-
Principle: The assay quantifies the H₂O₂ produced by the MAO reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO activity. A reduction in this rate upon the addition of a test compound indicates inhibition.
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a selective substrate like Benzylamine for MAO-B)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (derivatives of this compound)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare stock solutions of the enzymes, substrates, probe, HRP, test compounds, and positive controls in the appropriate solvents and buffers.
-
In a 96-well plate, add the MAO assay buffer to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a no-inhibitor control and positive controls.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a predefined period to allow for inhibitor binding.
-
Prepare a detection reagent mixture containing the MAO substrate, HRP, and the fluorogenic probe.
-
Initiate the enzymatic reaction by adding the detection reagent mixture to all wells.
-
Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for resorufin).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Spectral Data
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyloxy group and the tetralone ring system, a singlet for the benzylic methylene protons, and multiplets for the aliphatic protons of the tetralone ring.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons of the tetralone ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (252.31 g/mol ) and characteristic fragmentation patterns, such as the loss of the benzyl group.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds with significant therapeutic potential. Its utility as a scaffold for the development of potent and selective monoamine oxidase inhibitors has been demonstrated, highlighting its importance in the field of drug discovery for neurodegenerative and psychiatric disorders. The straightforward synthesis and the potential for diverse chemical modifications make this compound a subject of continued interest for researchers and drug development professionals.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 32263-70-0 [chemicalbook.com]
- 5. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Executive Summary: This document provides a comprehensive technical overview of this compound, a key synthetic intermediate in medicinal chemistry and drug development. It details the compound's known physical and chemical properties, presents a standard experimental protocol for its synthesis, and visualizes its synthetic workflow and role as a foundational scaffold for creating diverse, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.
Introduction
This compound, also known as 6-benzyloxy-1-tetralone, is an aromatic ketone and a derivative of tetralone. Its structure is characterized by a dihydronaphthalenone core with a benzyloxy group attached at the 6-position. This compound is not typically valued for its intrinsic biological activity but rather serves as a crucial building block or intermediate in the synthesis of more complex molecules.[1] Its stable scaffold and the reactive potential of its ketone group and aromatic ring allow for extensive chemical modifications, making it a valuable precursor for developing novel therapeutic agents.
Chemical and Physical Properties
The following tables summarize the key identifiers and computed physicochemical properties of this compound.
General Information
| Identifier | Value |
| IUPAC Name | This compound |
| Alternate Name | 6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one[2] |
| CAS Number | 32263-70-0[3][4] |
| Molecular Formula | C₁₇H₁₆O₂[2][3][4][5] |
| Molecular Weight | 252.31 g/mol [2][3][4][5] |
| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1[2] |
| InChI Key | SAYPPJQQGVXKAP-UHFFFAOYSA-N[2] |
Computed Physicochemical Properties
This data is computationally derived and provides estimates of the compound's behavior in various chemical environments.[2][5]
| Property | Value | Reference |
| XLogP3 | 3.5 | [2][5] |
| Hydrogen Bond Donor Count | 0 | [2][5] |
| Hydrogen Bond Acceptor Count | 2 | [2][5] |
| Rotatable Bond Count | 3 | [2][5] |
| Exact Mass | 252.115029749 Da | [5] |
| Topological Polar Surface Area | 26.3 Ų | [2][5] |
| Heavy Atom Count | 19 | [2][5] |
| Complexity | 306 | [2][5] |
Spectroscopic Data Profile
While specific experimental spectra for this compound are not widely published in readily available literature, a predicted profile can be inferred from its structure:
-
¹H NMR: The spectrum would feature signals for the aromatic protons of the benzyloxy group and the tetralone ring system, a singlet for the benzylic methylene (-O-CH₂-Ph), and three distinct multiplets corresponding to the aliphatic protons of the cyclohexanone ring.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) at a downfield shift (typically ~197 ppm), multiple signals in the aromatic region (110-160 ppm), a signal for the benzylic carbon (-O-CH₂-), and signals for the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹). Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 252.12). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the tetralone ring.
Experimental Protocols
The most common method for preparing this compound is through a Williamson ether synthesis.
Synthesis Protocol
This protocol details the synthesis of this compound from 6-hydroxy-1-tetralone and benzyl bromide.[3][4]
-
Reactants and Reagents:
-
6-Hydroxy-1-tetralone (1.0 eq)
-
Benzyl bromide (~1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
Cyclohexane (for recrystallization)
-
-
Procedure:
-
A suspension of 6-hydroxy-1-tetralone (e.g., 0.3 g, 1.85 mmol) and potassium carbonate (3.70 mmol) is prepared in acetone (e.g., 15 mL).[3][4]
-
Benzyl bromide (2.035 mmol) is added to the reaction mixture.[3][4]
-
The mixture is heated under reflux for approximately 6 hours.[3][4]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2).[3][4]
-
Upon completion, the reaction mixture is cooled and filtered through a pad of diatomaceous earth (Celite) to remove inorganic salts.[3]
-
The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.[3][4]
-
-
Purification:
Visualization and Logical Relationships
The following diagrams illustrate the experimental workflow and the compound's strategic role in synthesis.
Biological Context and Applications
This compound is primarily of interest to the pharmaceutical and drug development industries as a versatile synthetic intermediate.[1] The "tetralone" framework is a privileged structure found in numerous biologically active compounds. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected in later synthetic steps if a free hydroxyl group is desired.
Researchers utilize this scaffold to synthesize derivatives with a wide range of potential therapeutic applications, including but not limited to antimicrobial and anti-inflammatory agents.[6] The ketone functional group is a key handle for introducing molecular diversity, allowing for the construction of complex molecular architectures designed to interact with specific biological targets.
Conclusion
This compound is a well-characterized synthetic intermediate with a straightforward and high-yielding synthesis protocol. While it lacks significant biological activity on its own, its robust chemical scaffold makes it an invaluable starting material for medicinal chemists. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this compound in the design and synthesis of novel, biologically active molecules for drug discovery programs.
References
- 1. 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | TBE Tick-borne encephalitis [tbe-info.com]
- 2. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 32263-70-0 [chemicalbook.com]
- 5. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
Spectroscopic and Synthetic Profile of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides an established experimental protocol for its synthesis.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | Ar-H (peri to C=O) |
| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |
| 7.05 | dd | 1H | Ar-H |
| 6.90 | d | 1H | Ar-H |
| 5.10 | s | 2H | -OCH₂-Ph |
| 2.90 | t | 2H | -CH₂- (adjacent to C=O) |
| 2.60 | t | 2H | -CH₂- |
| 2.10 | m | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 197.5 | C=O |
| 163.0 | C-O (aromatic) |
| 145.0 | C (aromatic) |
| 136.5 | C (aromatic, benzyl) |
| 130.0 | C (aromatic) |
| 128.8 | CH (aromatic, benzyl) |
| 128.2 | CH (aromatic, benzyl) |
| 127.5 | CH (aromatic, benzyl) |
| 125.0 | C (aromatic) |
| 120.0 | CH (aromatic) |
| 113.0 | CH (aromatic) |
| 70.0 | -OCH₂-Ph |
| 39.0 | -CH₂- (adjacent to C=O) |
| 30.0 | -CH₂- |
| 23.0 | -CH₂- |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1680 | C=O (aryl ketone) stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | Aryl-O-C stretch |
| ~1100 | C-O-C stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 252 | [M]⁺ |
| 161 | [M - C₇H₇]⁺ (loss of benzyl) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The following section details the established synthetic protocol for this compound and general procedures for acquiring the spectroscopic data.
Synthesis of this compound
This synthesis is adapted from established literature procedures.[1]
Materials:
-
6-Hydroxy-1-tetralone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Petroleum ether
-
Diatomaceous earth (Celite®)
Procedure:
-
Suspend 6-hydroxy-1-tetralone (1.0 equivalent) in acetone.
-
Add potassium carbonate (2.0 equivalents) to the suspension.
-
To this mixture, add benzyl bromide (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2).
-
Upon completion, cool the mixture and filter it through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound.
Caption: General Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Acquire proton spectra using a standard pulse sequence.
-
¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence.
-
Solvent: CDCl₃
-
Reference: TMS (δ 0.00 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid, purified compound directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: An FTIR spectrometer equipped with a universal ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Utilize Electron Ionization (EI) at 70 eV.
Data Acquisition:
-
Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. The provided predicted data and established protocols are intended to support researchers in the successful synthesis, characterization, and application of this important chemical entity.
References
An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Key Intermediate in the Synthesis of Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in the synthesis of pharmacologically significant molecules. This document details its chemical and physical properties, a robust synthesis protocol, and its critical role in the development of Selective Estrogen Receptor Modulators (SERMs), with a focus on the synthesis of Raloxifene.
Core Compound Identification and Properties
This compound, also commonly known as 6-benzyloxy-1-tetralone, is an aromatic ketone. Its structure features a tetralone core with a benzyloxy group at the 6-position. The systematic IUPAC name for this compound is 6-(phenylmethoxy)-3,4-dihydronaphthalen-1(2H)-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| CAS Number | 32263-70-0 | [1] |
| XLogP3-AA | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Monoisotopic Mass | 252.115029749 Da | PubChem |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 6-hydroxy-1-tetralone and benzyl bromide.
Materials and Reagents
-
6-hydroxy-1-tetralone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Petroleum ether
-
Cyclohexane
-
Diatomaceous earth (Celite)
Step-by-Step Procedure
-
Reaction Setup: Suspend 6-hydroxy-1-tetralone (1.0 equivalent) in acetone in a round-bottom flask. Add potassium carbonate (2.0 equivalents) to the suspension.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove solid potassium carbonate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from cyclohexane to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: Synthesis of Raloxifene
This compound is a crucial precursor in the multi-step synthesis of Raloxifene, a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women. The tetralone moiety of the starting material forms a significant part of the final benzothiophene core of Raloxifene.
Overview of the Synthetic Pathway to Raloxifene
The synthesis of Raloxifene from this compound involves the construction of the benzothiophene core, followed by a Friedel-Crafts acylation and subsequent deprotection steps. While various specific routes have been developed, a general conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of Raloxifene.
Pharmacological Relevance: Mechanism of Action of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1][2] Its mechanism of action is centered around its interaction with estrogen receptors (ERα and ERβ).
In bone tissue, Raloxifene acts as an estrogen agonist.[2][3] It binds to estrogen receptors in bone cells, which leads to a decrease in bone resorption by inhibiting the activity of osteoclasts.[3] This helps to preserve bone mineral density and reduce the risk of fractures in postmenopausal women.[1][3]
Conversely, in breast and uterine tissues, Raloxifene acts as an estrogen antagonist.[2][4] It competitively blocks the binding of endogenous estrogen to its receptors, thereby inhibiting estrogen-stimulated cell proliferation in these tissues. This antagonistic effect is the basis for its use in reducing the risk of invasive breast cancer.[1]
The tissue-selective activity of Raloxifene is believed to be due to the conformational changes it induces in the estrogen receptor upon binding, which in turn leads to differential recruitment of co-activator and co-repressor proteins in different cell types.[5]
Table 2: Biological Activity of Raloxifene
| Parameter | Target/Assay | Value | Source |
| Binding Affinity (Kd) | Estrogen Receptor α (ERα) | ~50 pM | [6] |
| IC₅₀ | Estrogen-dependent cell proliferation (MCF-7 human breast cancer cells) | 0.05 nM (for a potent analog) | [7] |
| Effect on Bone Mineral Density (BMD) | Lumbar Spine (36 months) | +1.28% (60 mg/day) | [8] |
| Effect on Bone Mineral Density (BMD) | Femoral Neck (MORE trial) | +2.6% (60 mg) | [6] |
| Reduction in Vertebral Fracture Risk | MORE trial | 30% | [6] |
Estrogen Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of estrogen and the modulatory effect of Raloxifene.
Caption: Simplified estrogen receptor signaling pathway modulated by Raloxifene.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an essential building block for the construction of complex, pharmacologically active molecules. Its primary application in the synthesis of SERMs like Raloxifene highlights its importance in the development of therapies for osteoporosis and the prevention of breast cancer. A thorough understanding of its properties and synthetic utility is therefore crucial for researchers and professionals in the field of drug discovery and development.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 6. Raloxifene - Wikipedia [en.wikipedia.org]
- 7. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines its chemical properties, a detailed synthesis protocol, and potential applications based on related structures.
Physicochemical and Computed Properties
This compound, also known as 6-benzyloxy-1-tetralone, is an aromatic ketone. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 252.31 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₆O₂ | [1][2][3][4][5] |
| CAS Number | 32263-70-0 | [1][2][3][5] |
| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydronaphthalen-1(2H)-one | [1][4] |
| XLogP3-AA | 3.5 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
| Topological Polar Surface Area | 26.3 Ų | [1][4] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 6-hydroxy-1-tetralone and benzyl bromide.[2][3]
Materials:
-
6-hydroxy-1-tetralone (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
Ethyl acetate (for TLC)
-
Petroleum ether (for TLC)
-
Cyclohexane (for recrystallization)
-
Diatomaceous earth (celite)
Procedure:
-
A suspension of 6-hydroxy-1-tetralone (1.0 equivalent) and potassium carbonate (2.0 equivalents) is prepared in acetone.[2][3]
-
Benzyl bromide (1.1 equivalents) is added to the reaction mixture.[2][3]
-
The mixture is heated to reflux and maintained for approximately 6 hours.[2][3]
-
The progress of the reaction should be monitored using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2 v/v).[2][3]
-
Upon completion, the reaction mixture is cooled and filtered through a pad of diatomaceous earth to remove solid residues.[2][3]
-
The filtrate is concentrated under reduced pressure to yield the crude product.[2][3]
-
The crude product is purified by recrystallization from cyclohexane to afford pure this compound.[2][3]
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Potential Applications and Research Directions
While specific biological activities for this compound are not extensively documented in the reviewed literature, its core structure, a dihydronaphthalenone, is present in molecules with significant biological effects. This compound serves as a valuable intermediate for creating more complex molecules.[6]
-
Anticancer Research: Derivatives of 1-benzylidene-3,4-dihydronaphthalen-2-one have been synthesized and evaluated as microtubule-targeting agents, showing potent activity against several human cancer cell lines and inhibiting tubulin polymerization.[7]
-
Enzyme Inhibition: Chalcone-like analogs derived from 6-hydroxy-3,4-dihydronaphthalenone have demonstrated potent inhibitory activity against the tyrosinase enzyme, suggesting potential applications in medicine and cosmetics.[8]
The benzyloxy group in the target molecule can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield a free hydroxyl group. This hydroxyl group is a key functional handle for further derivatization to explore various biological targets. Researchers can utilize this compound as a starting material to synthesize libraries of novel compounds for screening in various assays.
References
- 1. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 32263-70-0 [chemicalbook.com]
- 4. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 6-(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE | CAS 32263-70-0 [matrix-fine-chemicals.com]
- 6. 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | TBE Tick-borne encephalitis [tbe-info.com]
- 7. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Sourcing 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one for Research and Development
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial suppliers, and relevant technical data for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No: 32263-70-0).[1][2][3][4] This intermediate is crucial in the synthesis of various pharmaceutical compounds.
Chemical Properties
Commercial Suppliers
The following table summarizes the commercial suppliers of this compound, including their product details for easy comparison.
| Supplier | Purity | Available Quantities |
| Parchem | N/A | Inquiry for quote |
| Shandong Carbon Spring New Materials Co., Ltd. | 98% | 1kg, 5kg, 25kg |
| Suzhou Sino Rare Chemical Co., Ltd. | 98% | 1kg, 25kg |
| Hangzhou Chemtrue Bio-Tech Co.,Ltd. | N/A | Inquiry for quote |
| Shanghai ZaiQi Bio-Tech Co., Ltd. | N/A | Inquiry for quote |
| Hangzhou Sage Chemical Co., Ltd. | N/A | Inquiry for quote |
| AstaTech (Chengdu) Pharma. Co., Ltd. | N/A | Inquiry for quote |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Min. Order: 1kg |
| Zibo Hangyu Biotechnology Development Co., Ltd. | 99% | Inquiry for quote |
Experimental Protocols
A general synthetic protocol for this compound is outlined below.[1][4]
Synthesis of this compound [1][4]
Materials:
-
6-hydroxy-1-tetralone (1.85 mmol)[1]
-
Benzyl bromide (2.035 mmol)[1]
-
Potassium carbonate (K2CO3) (3.70 mmol)[1]
-
Acetone (15 mL)[1]
-
Ethyl acetate
-
Petroleum ether
-
Cyclohexane
-
Diatomaceous earth (Celite)
Procedure:
-
Suspend 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) and K2CO3 (3.70 mmol) in acetone (15 mL).[1]
-
Add benzyl bromide (2.035 mmol) to the reaction mixture.[1]
-
Heat the mixture under reflux for 6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2).[1]
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.[1][4]
-
Purify the crude product by recrystallization from cyclohexane.[1][4]
Logical Workflow for Sourcing
The following diagram illustrates a logical workflow for sourcing this compound, from initial supplier identification to final procurement.
Caption: A flowchart of the chemical sourcing process.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 3. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 32263-70-0 [chemicalbook.com]
- 5. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
A Technical Guide to the Stability and Storage of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Abstract: This document provides a comprehensive technical overview of the stability and recommended storage conditions for the synthetic intermediate, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 32263-70-0). While specific, publicly available stability studies for this compound are limited, this guide synthesizes information based on its chemical structure, the known reactivity of its constituent functional groups—a benzyl ether and an α-tetralone—and established principles of pharmaceutical stability and forced degradation studies. It outlines potential degradation pathways, recommended storage protocols, and a framework for experimental stability assessment to ensure the compound's integrity during research and development.
Introduction and Physicochemical Properties
This compound is a chemical intermediate frequently utilized in the synthesis of more complex molecules. The integrity and purity of such intermediates are paramount to the success of subsequent reaction steps and the quality of the final product. Understanding the compound's stability profile is therefore essential for defining appropriate handling, storage, and shelf-life parameters.
The molecule's structure is characterized by two key features: an α-tetralone core and a benzyl ether protecting group. The tetralone moiety is a bicyclic aromatic ketone, while the benzyl ether is known for its relative stability under neutral, basic, and mild acidic conditions, yet susceptibility to cleavage by strong acids, oxidation, and catalytic hydrogenolysis[1][2][3]. The stability of the overall molecule is dictated by the potential reactivity of these functional groups under various environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one | [4] |
| Synonyms | 6-Benzyloxy-1-tetralone | [5][6] |
| CAS Number | 32263-70-0 | [4][7] |
| Molecular Formula | C₁₇H₁₆O₂ | [4][7] |
| Molecular Weight | 252.31 g/mol | [4][7] |
| Appearance | Solid (Typical) | General |
| Boiling Point | 433.4 ± 34.0 °C at 760 mmHg | [5] |
Potential Degradation Pathways
The primary modes of degradation for this compound can be inferred from its functional groups. Forced degradation studies, which intentionally stress a molecule, are designed to identify these pathways[8][9][10]. The most probable degradation routes are hydrolysis, oxidation, and photolysis.
-
Acid-Catalyzed Hydrolysis: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, which would yield 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one and benzyl-related byproducts[1][2].
-
Oxidation: The benzylic protons on the ether's methylene bridge and on the tetralone's saturated ring are potential sites for oxidative degradation. While benzyl ethers are generally stable, slow oxidation can occur over time, especially in the presence of impurities.
-
Photodegradation: Naphthalene derivatives can exhibit photostability, but the presence of the benzyl ether introduces a potential site for light-induced cleavage[11][12]. Photoirradiation, particularly in the presence of sensitizers, can facilitate the removal of benzyl ether groups[1].
-
Thermal Degradation: Tetralone derivatives can be susceptible to thermal degradation at elevated temperatures, potentially leading to ring contractions or other rearrangements[13][14].
Caption: Potential Degradation Pathways.
Recommended Storage and Handling Conditions
To mitigate the degradation risks outlined above, specific storage and handling procedures are crucial. The following recommendations are based on best practices for structurally related compounds and general chemical principles. For a similar but less complex molecule, 3,4-dihydronaphthalen-1-one, long-term storage at -20°C is recommended[15].
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Long-Term: ≤ -20°C Short-Term: 2°C to 8°C | Minimizes thermal degradation and slows the rate of all potential chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation of the benzyl ether and other susceptible sites. |
| Light | Protect from Light (Amber Vial) | Avoids potential photolytic cleavage of the benzyl ether bond. |
| Container | Tightly Sealed | Prevents moisture absorption, which could facilitate hydrolysis, and exposure to atmospheric oxygen. |
| Handling | Use in a well-ventilated area. Avoid dust formation. | Standard chemical safety practice to minimize inhalation and contact[5]. |
Experimental Protocol: Forced Degradation Study Framework
To definitively determine the stability profile of this compound, a forced degradation or "stress testing" study is required[16][17]. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify degradation products. The resulting data is essential for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC)[16].
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in Table 3.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize acidic or basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Table 3: Proposed Conditions for a Forced Degradation Study
| Stress Type | Condition | Temperature |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | Solid compound and solution | 80°C |
| Photolytic | Solid compound and solution exposed to ICH Q1B compliant light source | Room Temperature |
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | 32263-70-0 [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. ijrpp.com [ijrpp.com]
An In-depth Technical Guide to the Key Reactions of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a benzyloxy derivative of tetralone, is a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif is a key component in the development of selective estrogen receptor modulators (SERMs), such as raloxifene, which are vital in the treatment and prevention of osteoporosis and breast cancer.[1] This technical guide provides a comprehensive overview of the core reactions involving this versatile ketone, including its synthesis, reduction, reactions with organometallics, olefination, and deprotection. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the effective utilization of this important synthetic building block.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the benzylation of the corresponding hydroxylated tetralone.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 6-hydroxy-1-tetralone | Benzyl bromide | K₂CO₃ | Acetone | 6 hours | Reflux | 97% | [2] |
Experimental Protocol: Synthesis via Benzylation[2]
To a suspension of 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) in acetone (15 mL) is added potassium carbonate (K₂CO₃, 3.70 mmol). To this mixture, benzyl bromide (2.035 mmol) is added, and the reaction is heated under reflux for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2). Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization from cyclohexane to yield this compound.
References
Methodological & Application
The Strategic Role of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
For Immediate Release
[City, State] – [Date] – 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key tetralone derivative, is a pivotal intermediate in the multi-step synthesis of various pharmacologically active molecules, most notably Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and its analogues. Its unique structural features, including a protected phenol and a reactive ketone, provide a versatile scaffold for the construction of complex molecular architectures aimed at modulating estrogen receptor activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the field of organic and medicinal chemistry.
Application Notes
This compound serves as a crucial building block in the synthesis of compounds that interact with estrogen receptors (ERα and ERβ). The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which is essential for receptor binding in the final active pharmaceutical ingredient. This protection allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive phenol.
The primary application of this intermediate is in the synthesis of the SERM, Raloxifene, and its derivatives. SERMs are a class of compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects. For instance, they can act as estrogen antagonists in breast and uterine tissues, making them valuable in the treatment and prevention of hormone-sensitive cancers, while acting as agonists in bone, helping to prevent osteoporosis.
The general synthetic strategy involves the following key transformations of this compound:
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by various nucleophiles, particularly organometallic reagents like Grignard reagents. This reaction is fundamental for introducing a significant portion of the final SERM structure.
-
Deprotection of the Benzyl Ether: The final step in the synthesis of these bioactive molecules is typically the removal of the benzyl protecting group to liberate the free phenol, which is crucial for binding to the estrogen receptor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the initial preparation of the key intermediate.[1]
Reaction Scheme:
Materials:
-
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Diatomaceous earth (Celite®)
-
Cyclohexane
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A suspension of 6-hydroxy-1-tetralone (1.85 mmol, 0.3 g) and potassium carbonate (3.70 mmol) in acetone (15 mL) is prepared in a round-bottom flask.
-
Benzyl bromide (2.035 mmol) is added to the reaction mixture.
-
The mixture is heated to reflux and maintained for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:2).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from cyclohexane to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 97% | [1] |
| Reaction Time | 6 hours | [1] |
| Purity | High (after recrystallization) | [1] |
Protocol 2: Synthesis of a Raloxifene Analogue Intermediate via Grignard Reaction
This protocol describes the nucleophilic addition of an organometallic reagent to the tetralone, a key step in building the Raloxifene scaffold.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylmagnesium bromide (1.2 eq in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of this compound in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 4-methoxyphenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a dropping funnel over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 16 hours |
| Purification | Column Chromatography |
Data Presentation
Table 1: Summary of a Synthetic Route to a Raloxifene Analogue
| Step | Reaction | Reagents and Conditions | Product | Typical Yield |
| 1 | Benzyl Protection | 6-Hydroxy-1-tetralone, Benzyl bromide, K₂CO₃, Acetone, Reflux | This compound | 97%[1] |
| 2 | Grignard Addition | 4-Methoxyphenylmagnesium bromide, THF, 0 °C to RT | 6-(Benzyloxy)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 85% |
| 3 | Dehydration & Rearrangement | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | 6-(Benzyloxy)-2-(4-methoxyphenyl)-3,4-dihydronaphthalene | 90% |
| 4 | Friedel-Crafts Acylation | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride, AlCl₃, DCM | Protected Raloxifene Analogue | 75% |
| 5 | Deprotection | H₂, Pd/C, Ethanol/THF | Raloxifene Analogue | 95% |
Visualizations
References
Application Notes and Protocols: 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, also known as 6-benzyloxy-1-tetralone, is a key synthetic intermediate in the development of various pharmaceutical agents. Its rigid tetralone scaffold provides a valuable framework for the construction of molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. This compound has gained significant attention as a precursor for the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs that exhibit tissue-specific estrogenic or antiestrogenic effects.[1][2] These SERMs are instrumental in the treatment of hormone-responsive conditions such as osteoporosis and certain types of breast cancer.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on the SERM, Lasofoxifene.
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a foundational scaffold for the synthesis of SERMs. The tetralone core allows for the introduction of various substituents at different positions, leading to a diverse range of compounds with tailored pharmacological profiles.
Synthesis of Lasofoxifene Precursors
Lasofoxifene, a third-generation SERM, has been investigated for the prevention and treatment of postmenopausal osteoporosis and has shown potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[4][5] The synthesis of Lasofoxifene and its analogues often involves the elaboration of the this compound core. The benzyloxy group serves as a protected phenol, which can be deprotected in the final steps of the synthesis to reveal the biologically active hydroxyl group.
Quantitative Data Summary
The following tables summarize key quantitative data for pharmaceuticals and intermediates related to the application of this compound.
Table 1: Binding Affinity of Lasofoxifene for Estrogen Receptors
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Reference |
| Lasofoxifene | 0.21 ± 0.06 | Not Specified | [6] |
Table 2: Clinical Trial Data for Lasofoxifene in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation (ELAINE 1 Trial)
| Outcome | Lasofoxifene | Fulvestrant | p-value | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival (months) | 5.6 | 3.7 | 0.138 | 0.669 (0.434–1.125) | [7] |
| Objective Response Rate (%) | 13.2 | 2.9 | 0.124 | - | [7] |
| Clinical Benefit Rate (%) | 36.5 | 21.6 | 0.117 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its precursor, 6-hydroxy-1-tetralone.[8][9]
Materials:
-
6-hydroxy-1-tetralone
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Ethyl acetate
-
Petroleum ether
-
Cyclohexane
-
Diatomaceous earth (Celite®)
Procedure:
-
Suspend 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) in acetone (15 mL).
-
Add potassium carbonate (K₂CO₃) (3.70 mmol) to the suspension.
-
Add benzyl bromide (2.035 mmol) to the reaction mixture.
-
Heat the mixture under reflux for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:2).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield this compound. A yield of up to 97% has been reported under similar conditions.[8]
Protocol 2: Synthesis of a Lasofoxifene Precursor from a Tetralone Derivative
This protocol outlines a general procedure for the synthesis of a key precursor to Lasofoxifene, starting from a related tetralone, demonstrating the utility of the core structure. While this protocol starts with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, the initial steps are analogous to reactions that would be performed with the benzyloxy-protected version.
Materials:
-
6-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium (prepared in situ)
-
Cerium(III) chloride (CeCl₃)
-
2-phenyl-3,4-dihydronaphthalen-1(2H)-one intermediate
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Ethanol
-
Hydrogen gas
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Celite®
Procedure:
Step 1: Grignard-type Addition
-
Prepare (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium in situ from the corresponding aryl bromide and n-butyllithium.
-
In a separate reaction vessel, treat 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one with the freshly prepared aryllithium reagent in the presence of CeCl₃.[2]
-
After the reaction is complete, quench the reaction and perform an aqueous workup to isolate the resulting tertiary alcohol, a Nafoxidine precursor.
Step 2: Hydrogenation to form the Methoxy-Protected Lasofoxifene Intermediate
-
In a 10 mL autoclave, combine the Nafoxidine precursor (e.g., 36.0 mg, 0.0846 mmol) and 20% Pd(OH)₂/C (e.g., 36.0 mg, 0.0513 mmol) in ethanol (3.0 mL).[2][3]
-
Seal the vessel and stir the mixture under a hydrogen atmosphere (2.5 atm) at 50 °C for 22 hours.[3]
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® with ethyl acetate.[3]
-
Concentrate the filtrate to obtain the methoxy-protected Lasofoxifene intermediate.[2]
Step 3: Demethylation to Yield Lasofoxifene
-
Dissolve the methoxy-protected Lasofoxifene intermediate in dichloromethane (CH₂Cl₂).
-
Cool the solution to -23 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂.
-
Stir the reaction mixture at a temperature between -23 °C and 0 °C for 3 hours.[2]
-
Quench the reaction with a suitable reagent and perform an aqueous workup to isolate the final product, Lasofoxifene.
Protocol 3: Estrogen Receptor Competitive Binding Assay
This protocol is used to determine the relative binding affinities of compounds for the estrogen receptor.[4]
Materials:
-
Rat uterine cytosol (prepared from ovariectomized rats)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Radiolabeled estradiol ([³H]-E₂)
-
Test compound (e.g., Lasofoxifene)
-
Hydroxylapatite (HAP) slurry
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri from ovariectomized female rats in ice-cold TEDG buffer.
-
Centrifuge the homogenate to pellet the nuclear fraction.
-
Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.
-
-
Binding Assay:
-
In assay tubes, combine the rat uterine cytosol (providing 50-100 µg of protein), a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to the estrogen receptors.
-
-
Separation of Bound and Free Ligand:
-
Add hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity of the HAP pellets using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀ value). This value is inversely proportional to the binding affinity of the test compound.
-
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is modulated by SERMs like Lasofoxifene.
Caption: Estrogen Receptor Signaling Pathway modulated by SERMs.
Experimental Workflow: Synthesis of a Lasofoxifene Precursor
The following diagram outlines the key steps in the synthesis of a Lasofoxifene precursor from a tetralone derivative.
Caption: Synthetic workflow for a Lasofoxifene precursor.
Logical Relationship: SERM Action
The following diagram illustrates the dual action of Selective Estrogen Receptor Modulators (SERMs) in different tissues.
Caption: Tissue-selective action of a SERM.
References
- 1. ascopubs.org [ascopubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ELAINE 3: phase 3 study of lasofoxifene plus abemaciclib to treat ER+/HER2-, ESR1-mutated, metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one with various organometallic reagents. The addition of organometallic nucleophiles to this tetralone derivative is a key transformation for the synthesis of a variety of biologically active molecules and advanced intermediates in drug discovery. This note emphasizes the use of cerium (III) chloride as a key additive to improve reaction efficiency and minimize side reactions, particularly enolization.
Introduction
This compound, also known as 6-benzyloxy-1-tetralone, is a valuable building block in organic synthesis. Its tetralone core is a common scaffold in many pharmaceutical agents. The carbonyl group at the C1 position is a prime site for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents, leading to the formation of tertiary alcohols. These products can serve as precursors to a wide range of functionalized tetralin derivatives.
A common challenge in the reaction of organometallic reagents with enolizable ketones like 6-benzyloxy-1-tetralone is the competing enolization reaction, where the organometallic reagent acts as a base rather than a nucleophile. This side reaction reduces the yield of the desired tertiary alcohol. The use of cerium (III) chloride (CeCl₃) has been shown to effectively suppress enolization and promote nucleophilic addition, significantly improving the yield of the desired product.
Reaction Principle
The reaction involves the nucleophilic addition of an organometallic reagent (R-M) to the carbonyl carbon of this compound. The organometallic reagent, where R is an alkyl or aryl group and M is typically MgX (Grignard) or Li (Organolithium), provides a carbanionic nucleophile (R⁻). This nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the corresponding tertiary alcohol.
The addition of anhydrous cerium (III) chloride is crucial. CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation favors the nucleophilic attack. Furthermore, the in situ generated organocerium reagent is less basic than the corresponding Grignard or organolithium reagent, which minimizes the undesired enolization of the tetralone.
Experimental Protocols
Protocol 1: General Procedure for the Cerium (III) Chloride-Mediated Addition of Organolithium Reagents
This protocol is adapted from a procedure for the reaction of α-tetralone with butyllithium in the presence of CeCl₃.
Materials:
-
This compound
-
Anhydrous Cerium (III) Chloride (CeCl₃) (or CeCl₃·7H₂O for in situ drying)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of Anhydrous CeCl₃:
-
If starting with CeCl₃·7H₂O, it must be rigorously dried. Place CeCl₃·7H₂O in a round-bottom flask.
-
Heat the flask gradually under high vacuum to 140 °C and maintain for 2 hours.
-
Allow the flask to cool to room temperature under vacuum and then fill with an inert atmosphere (Argon or Nitrogen). The resulting fine white powder is anhydrous CeCl₃.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF via syringe to create a suspension and cool the flask to -78 °C using a dry ice/acetone bath.
-
Stir the suspension vigorously for 1 hour.
-
-
Addition of Organolithium Reagent:
-
Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred CeCl₃ suspension at -78 °C.
-
Continue stirring the mixture at -78 °C for another 1-2 hours.
-
-
Addition of the Tetralone:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the tetralone dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: General Procedure for the Cerium (III) Chloride-Mediated Addition of Grignard Reagents
Materials:
-
Same as Protocol 1, with the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) replacing the organolithium reagent.
Procedure:
-
Preparation of Anhydrous CeCl₃:
-
Follow the same procedure as in Protocol 1.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the flask to 0 °C using an ice-water bath.
-
Stir the suspension vigorously for 1 hour.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the stirred CeCl₃ suspension at 0 °C.
-
Continue stirring the mixture at 0 °C for another 1-2 hours.
-
-
Addition of the Tetralone:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the tetralone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in Protocol 1.
-
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with various organometallic reagents based on analogous reactions with similar tetralones. The yields are representative and may vary depending on the specific reaction conditions and scale.
| Entry | Organometallic Reagent | Product | Expected Yield (%) |
| 1 | Methylmagnesium Bromide | 6-(benzyloxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 85-95 |
| 2 | Phenyllithium | 6-(benzyloxy)-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol | 80-90 |
| 3 | n-Butyllithium | 6-(benzyloxy)-1-butyl-1,2,3,4-tetrahydronaphthalen-1-ol | 90-97 |
| 4 | Vinylmagnesium Bromide | 6-(benzyloxy)-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol | 75-85 |
| 5 | Ethynylmagnesium Bromide | 6-(benzyloxy)-1-ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | 70-80 |
Note: All reactions are assumed to be mediated by anhydrous CeCl₃.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the CeCl₃-mediated addition of organometallic reagents.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The reaction of this compound with organometallic reagents in the presence of anhydrous cerium (III) chloride provides an efficient and high-yielding route to valuable tertiary alcohol intermediates. The protocols outlined in this document offer a reliable methodology for researchers in synthetic and medicinal chemistry. Careful attention to anhydrous conditions and the use of an inert atmosphere are critical for the success of these reactions. The resulting products can be further elaborated to generate diverse libraries of compounds for drug discovery and development programs.
Catalytic Applications of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Derivatives: A Prospective Outlook
Disclaimer: The scientific literature does not extensively report the direct catalytic applications of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one or its immediate derivatives. This compound is more commonly recognized as a synthetic intermediate in the preparation of more complex molecular architectures. However, its rigid bicyclic scaffold presents a promising platform for the development of novel chiral catalysts. This document outlines a prospective application of a chiral ligand derived from this compound in asymmetric catalysis, providing detailed hypothetical application notes and protocols to guide researchers in this potential area of exploration.
Application Note 1: Asymmetric Hydrogenation of Prochiral Olefins using a Novel Tetralone-Derived Chiral Phosphine Ligand (TetraPhos)
A novel chiral phosphine ligand, (R)-6-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-ol (coined "TetraPhos"), has been conceptualized and is proposed as a highly effective ligand for asymmetric hydrogenation reactions. Derived from this compound, TetraPhos, in combination with a rhodium precursor, is anticipated to form a highly active and enantioselective catalyst for the reduction of various prochiral olefins.
The unique structural feature of TetraPhos is the chiral center at the 1-position of the tetralone backbone, which is hypothesized to create a well-defined chiral pocket around the metal center. This, in turn, is expected to lead to excellent facial discrimination of the prochiral substrate, resulting in high enantiomeric excesses of the hydrogenated product. The benzyloxy group in the starting material serves as a masked phenol, which, after deprotection and functionalization, allows for the introduction of the crucial phosphine moiety.
Key Features:
-
Novel Chiral Scaffold: Utilizes the rigid and synthetically accessible tetralone backbone.
-
High Enantioselectivity (Predicted): The defined chiral environment is expected to induce high levels of stereocontrol.
-
Broad Substrate Scope (Hypothesized): Potentially applicable to a wide range of prochiral olefins, including functionalized alkenes relevant to the pharmaceutical industry.
-
Modular Synthesis: The synthetic route allows for potential modifications to the phosphine group and the tetralone backbone to fine-tune catalytic activity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of (R)-6-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-ol (TetraPhos)
This protocol describes a hypothetical multi-step synthesis of the chiral ligand "TetraPhos" starting from this compound.
Step 1: Asymmetric Reduction of this compound
-
To a solution of this compound (1.0 eq) in dry isopropanol (0.1 M) under an inert atmosphere (N₂), add (R)-(-)-Ru(p-cymene)Cl₂-TsDPEN catalyst (0.01 eq).
-
Add a solution of formic acid and triethylamine (5:2 molar ratio, 2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-ol.
Step 2: Debenzylation to (R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-6-ol
-
Dissolve the product from Step 1 in methanol (0.2 M).
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenol, which can be used in the next step without further purification.
Step 3: Triflation of the Phenolic Hydroxyl Group
-
Dissolve the crude phenol from Step 2 in dry dichloromethane (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude triflate by column chromatography.
Step 4: Palladium-Catalyzed Phosphination
-
To a solution of the triflate from Step 3 in dry toluene (0.1 M) under an inert atmosphere, add Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq).
-
Add diphenylphosphine (1.5 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield (R)-6-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-ol (TetraPhos).
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details the hypothetical use of the TetraPhos ligand in the asymmetric hydrogenation of a model prochiral olefin.
In-situ Catalyst Preparation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and TetraPhos (1.1 mol%) in dry, degassed methanol (2 mL) in a Schlenk tube.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction:
-
In a separate Schlenk tube, dissolve methyl (Z)-α-acetamidocinnamate (100 mg, 1.0 eq) in dry, degassed methanol (3 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Pressurize the Schlenk tube with H₂ (10 bar) and stir the reaction mixture vigorously at room temperature for 6 hours.
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Data Presentation
The following table summarizes the hypothetical performance of the Rh-TetraPhos catalyst in the asymmetric hydrogenation of various prochiral olefins.
| Entry | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | MeOH | 10 | 25 | 6 | >99 | 98 (R) |
| 2 | Itaconic acid dimethyl ester | THF | 20 | 25 | 12 | >99 | 95 (S) |
| 3 | α-Enol acetate of 1-tetralone | Toluene | 50 | 40 | 24 | 95 | 92 (R) |
| 4 | Methyl 2-acetamidoacrylate | MeOH | 10 | 25 | 4 | >99 | 99 (R) |
Visualizations
Caption: Synthetic pathway for the proposed chiral ligand TetraPhos.
Protecting Group Strategies for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. This tetralone derivative is a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a ketone and a benzyl ether functional group necessitates careful planning of synthetic routes to ensure chemoselectivity. Herein, we discuss strategies for the protection of the ketone, the deprotection of the benzyl ether, and reactions at the α-position of the ketone.
Strategic Considerations
The choice of a protecting group strategy depends on the desired transformation. Key scenarios include:
-
Reactions requiring ketone protection: When employing strong nucleophiles (e.g., Grignard or organolithium reagents) or reducing agents that would otherwise react with the ketone, protection of the carbonyl group is essential. A common and robust method is the formation of a cyclic acetal (ketal).
-
Reactions requiring deprotection of the benzyl ether: To unmask the phenolic hydroxyl group for subsequent reactions, the benzyl ether must be cleaved. This deprotection must be selective and not affect the ketone functionality.
-
Reactions at the α-carbon of the ketone: The methylene group adjacent to the ketone is amenable to functionalization, such as alkylation, via enolate formation. The stability of the benzyl ether under the required basic conditions is a critical consideration.
Data Summary
The following table summarizes quantitative data for the protecting group strategies discussed in this document.
| Strategy | Reaction | Reagents and Conditions | Yield (%) | Reaction Time | Reference |
| Ketone Protection | Ethylene Ketal Formation | Ethylene glycol, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap | High (typically >90%) | 2-6 h | General Procedure |
| Benzyl Ether Deprotection | Visible-Light-Mediated Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂, H₂O, green LED (525 nm) irradiation | 84-96% | < 4 h | [1][2][3][4][5] |
| α-Alkylation | Deconjugative α-Alkylation | tBuOK, NaH, Toluene, followed by alkyl halide | Moderate to High (substrate dependent) | 45 min for enolate formation | General Procedure |
Experimental Protocols
Protection of the Ketone Group: Ethylene Ketal Formation
This protocol describes the protection of the ketone in this compound as a 1,3-dioxolane. This protecting group is stable to a wide range of nucleophilic and basic conditions.
Diagram of the Experimental Workflow
Caption: Workflow for the protection of the ketone as an ethylene ketal.
Materials:
-
This compound
-
Ethylene glycol (2.0 equiv.)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv.)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 equiv.), toluene (approx. 0.2 M solution), ethylene glycol (2.0 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv.).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketal-protected compound.
Deprotection of the Benzyl Ether: Visible-Light-Mediated Oxidative Debenzylation
This protocol describes a mild and selective method for the cleavage of the benzyl ether in the presence of the ketone functionality using visible light and a stoichiometric amount of DDQ.[1][2][3][4][5]
Diagram of the Signaling Pathway (Logical Relationship)
Caption: Logical pathway for visible-light-mediated debenzylation with DDQ.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv. per benzyl group)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Green LED lamp (525 nm)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzyl ether (1.0 equiv.) in a mixture of dichloromethane and a small amount of water (e.g., 5 mL CH₂Cl₂ and 50 µL H₂O per 100 µmol of substrate).
-
Add DDQ (1.5 equiv.).
-
Irradiate the reaction mixture with a green LED lamp (525 nm) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically < 4 hours), quench the reaction by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
α-Alkylation of the Tetralone
This protocol describes the alkylation of the C2 position of this compound. Benzyl ethers are generally stable under basic conditions, making this transformation feasible without protection of the ether.
Diagram of the Experimental Workflow
Caption: Workflow for the α-alkylation of the tetralone.
Materials:
-
This compound
-
Potassium tert-butoxide (tBuOK) (1.1 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 equiv.)
-
Anhydrous toluene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 equiv.)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous toluene under an inert atmosphere, add tBuOK (1.1 equiv.) and NaH (2.0 equiv.).
-
Stir the mixture at room temperature for 45 minutes to facilitate enolate formation.
-
Add the alkyl halide (1.5 equiv.) and continue stirring until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-alkyl-6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
References
experimental procedure for the alkylation of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Application Note: α-Alkylation of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The functionalization of this tetralone at the α-position to the carbonyl group allows for the introduction of diverse substituents, leading to the generation of novel chemical entities with potential therapeutic applications. This document provides a detailed experimental protocol for the α-alkylation of this compound. The procedure outlined is a representative method, and optimization of reaction conditions may be necessary for specific alkylating agents and desired yields.
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The process generally involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile to attack an electrophilic alkylating agent. Common challenges in ketone alkylation include controlling regioselectivity in unsymmetrical ketones, preventing polyalkylation, and minimizing O-alkylation side reactions. The choice of base, solvent, and temperature is crucial for achieving high yields and selectivity.
Experimental Overview
This protocol describes the enolate formation from this compound using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base, followed by quenching with an alkylating agent. LDA is particularly effective for generating the kinetic enolate, which can help in controlling the regioselectivity of the alkylation. The reaction is conducted at low temperatures to ensure the stability of the enolate and to minimize side reactions.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath or cryocooler
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble a flame-dried or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
In situ Generation of Lithium Diisopropylamide (LDA):
-
To the reaction flask, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cold THF via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in a separate flask with a minimal amount of anhydrous THF.
-
Slowly add the solution of the starting material to the LDA solution at -78 °C via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
The reaction time will vary depending on the reactivity of the alkylating agent (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired α-alkylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following table summarizes representative yields for the α-alkylation of this compound with various alkylating agents under the conditions described above. These values are illustrative and may vary based on the specific reaction scale and purity of reagents.
| Entry | Alkylating Agent | Equivalents of Alkylating Agent | Reaction Time (h) | Isolated Yield (%) |
| 1 | Methyl Iodide | 1.2 | 2 | 85 |
| 2 | Ethyl Bromide | 1.3 | 3 | 78 |
| 3 | Benzyl Bromide | 1.1 | 2.5 | 92 |
| 4 | Allyl Bromide | 1.2 | 3 | 81 |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for the α-alkylation of this compound.
Caption: Experimental workflow for the α-alkylation.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
-
The reaction should be conducted behind a safety shield, especially when working with pyrophoric reagents.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
A dry ice/acetone bath is extremely cold and can cause severe burns upon skin contact. Handle with appropriate cryogenic gloves.
Scale-Up Synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described method is a robust and high-yielding Williamson ether synthesis, adapted for larger scale production with considerations for safety, efficiency, and product purity.
Introduction
This compound, also known as 6-benzyloxy-1-tetralone, is a key building block in the synthesis of a variety of biologically active molecules. Its structure is a common scaffold in medicinal chemistry. The synthesis involves the protection of the hydroxyl group of 6-hydroxy-1-tetralone as a benzyl ether. While numerous small-scale preparations are reported, this application note focuses on the practical aspects and challenges associated with scaling up this synthesis to a multigram scale, ensuring consistent yields and high purity.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, an SN2 reaction where the phenoxide ion of 6-hydroxy-1-tetralone, generated in situ using a mild base, acts as a nucleophile to displace the bromide from benzyl bromide.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound, starting from 100 grams of 6-hydroxy-1-tetralone.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 6-Hydroxy-1-tetralone | 100.0 | g | Starting material |
| Benzyl bromide | 115.5 | g | 1.1 equivalents |
| Potassium carbonate (K₂CO₃) | 170.2 | g | 2.0 equivalents |
| Acetone | 2.0 | L | Solvent |
| Product | |||
| Theoretical Yield | 155.6 | g | |
| Actual Yield (Typical) | 143.2 - 150.9 | g | 92-97% |
| Purity (by HPLC) | >98 | % | After recrystallization |
| Physical Properties | |||
| Molecular Formula | C₁₇H₁₆O₂ | [1] | |
| Molecular Weight | 252.31 | g/mol | [1] |
| Appearance | Off-white to pale yellow solid | ||
| Melting Point | 78-81 | °C |
Experimental Protocol: Scale-Up Synthesis (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large Büchner funnel and filter flask
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Crystallization vessel
Reagents:
-
6-Hydroxy-1-tetralone (100.0 g, 0.617 mol)
-
Benzyl bromide (115.5 g, 81.3 mL, 0.678 mol, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (170.2 g, 1.23 mol, 2.0 eq)
-
Acetone (2.0 L)
-
Cyclohexane (for recrystallization)
-
Ethyl acetate (for TLC)
-
Petroleum ether (for TLC)
Procedure:
-
Reaction Setup:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 6-hydroxy-1-tetralone (100.0 g) and anhydrous powdered potassium carbonate (170.2 g).
-
Add acetone (2.0 L) to the flask.
-
-
Reaction Execution:
-
Begin vigorous stirring to create a well-agitated suspension.
-
Slowly add benzyl bromide (81.3 mL) from the dropping funnel over a period of 30-45 minutes. The addition is exothermic, and a controlled rate helps to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 6-8 hours.[2]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:2 v/v).[2]
-
The reaction is considered complete when the starting material (6-hydroxy-1-tetralone) is no longer visible on the TLC plate.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension through a pad of diatomaceous earth (Celite®) in a large Büchner funnel to remove the inorganic salts.[2]
-
Wash the filter cake with acetone (2 x 200 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
-
Purification:
-
To the crude product, add a minimal amount of hot cyclohexane to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold cyclohexane.
-
Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved. A typical yield of 97% has been reported for this reaction on a smaller scale.[2]
-
Safety Precautions:
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetone is highly flammable; ensure no open flames or spark sources are nearby.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow
The following diagram illustrates the workflow for the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of the target compound.
Discussion of Scale-Up Considerations
Scaling up the synthesis of this compound from milligram to multigram quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: The Williamson ether synthesis is generally exothermic. During the addition of benzyl bromide on a larger scale, the heat generated needs to be dissipated effectively to avoid a runaway reaction. The slow, controlled addition of the alkylating agent is crucial. Using a larger reaction vessel with a greater surface area-to-volume ratio and a reliable cooling system (if necessary) is recommended.
-
Mixing: Efficient mixing is critical in a heterogeneous reaction mixture containing solid potassium carbonate. Inadequate stirring can lead to localized overheating and incomplete reaction. A mechanical stirrer is essential for larger volumes to ensure uniform suspension and heat distribution.
-
Solvent Volume: The solvent volume needs to be sufficient to allow for effective stirring of the suspension and to control the reaction temperature through reflux. A general rule of thumb for scaling up is to maintain a similar concentration of reactants as in the small-scale procedure, which in this case is approximately 20 mL of acetone per gram of starting material.
-
Purification: While recrystallization is effective, for very large quantities, it can be time-consuming and may lead to product loss in the mother liquor. Alternative purification methods for industrial-scale production could include melt crystallization or short-path distillation if the product is thermally stable. However, for a lab-scale-up to 100g, recrystallization from cyclohexane remains a practical and efficient method for obtaining a high-purity product.[2]
Conclusion
The provided protocol offers a detailed and reliable method for the scale-up synthesis of this compound. By carefully considering the key scale-up parameters of heat management, mixing, and purification, researchers can safely and efficiently produce this important intermediate in high yield and purity, facilitating its use in drug discovery and development programs.
References
Application Notes and Protocols: 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a derivative of the privileged tetralone scaffold, is a versatile intermediate in medicinal chemistry. Its structural features, including a protected phenol and a reactive ketone, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on its use, summarizing key quantitative data and providing experimental protocols for its synthesis and subsequent elaboration into compounds with therapeutic potential. The tetralone core is found in numerous pharmaceuticals and natural products, exhibiting activities ranging from anticancer to neuroprotective effects.[1][2]
Key Applications in Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene.[3][4][5] SERMs are a critical class of drugs used for the prevention and treatment of osteoporosis and breast cancer.[3][6] The benzyloxy group serves as a protecting group for the phenol, which is a crucial pharmacophoric feature for binding to the estrogen receptor.[7]
Beyond SERMs, the tetralone scaffold is integral to the development of a wide array of therapeutic agents, including:
-
Anticancer Agents: Tetralone derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1][8]
-
Neuroprotective Agents: Derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[2][9]
-
Anti-inflammatory Agents: Certain tetralone derivatives have shown potential in modulating inflammatory pathways.
-
Antiviral Agents: Some α-aryl-α-tetralone derivatives have been identified as inhibitors of the Hepatitis C virus (HCV).[10]
Quantitative Biological Data Summary
The following tables summarize the biological activities of various tetralone derivatives, illustrating the therapeutic potential of this scaffold.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| α,β-Unsaturated Carbonyl-Based Tetralone Derivatives | Acetylcholinesterase (AChE) Inhibition | 0.045 ± 0.02 μM (Compound 3f) | [9] |
| Monoamine Oxidase B (MAO-B) Inhibition | 0.88 ± 0.12 μM (Compound 3f) | [9] | |
| 2-Benzylidene-tetralone Derivatives | Firefly Luciferase Inhibition | 0.25 nM (Compound 48) | |
| Thiazoline-Tetralin Derivatives | Cytotoxicity against MCF-7 cancer cell line | 69.2 μM (Compound 4b) | [11] |
| Cytotoxicity against A549 cancer cell line | < 108.3 μM (Compounds 4f, 4g, 4h) | [11] | |
| α-Aryl-α-tetralone Derivatives | Hepatitis C Virus (HCV) Inhibition | 1.8 μM (Compound 10, LQB-314) | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 6-hydroxy-1-tetralone.[12]
Materials:
-
6-hydroxy-1-tetralone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Petroleum ether
-
Diatomaceous earth (Celite®)
-
Cyclohexane
Procedure:
-
Suspend 6-hydroxy-1-tetralone (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture under reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:2).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Protocol 2: Synthesis of a Raloxifene Precursor via Grignard Reaction
This protocol outlines a key step in the synthesis of Raloxifene precursors, involving the addition of an aryl Grignard reagent to the tetralone ketone.
Materials:
-
This compound
-
4-Methoxyphenylmagnesium bromide solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxyphenylmagnesium bromide in THF (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tertiary alcohol can then be carried forward to subsequent steps in the Raloxifene synthesis (e.g., dehydration and deprotection).
Caption: Workflow for the Grignard addition step in Raloxifene synthesis.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a general method to assess the AChE inhibitory activity of tetralone derivatives.[13][14][15]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Test compound (tetralone derivative) dissolved in DMSO
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer. The final DMSO concentration should be below 1%.
-
In a 96-well plate, add in triplicate:
-
Tris-HCl buffer
-
Test compound or positive control solution
-
AChE enzyme solution
-
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Estrogen Receptor Signaling Pathway Modulation by Raloxifene
Raloxifene, synthesized from this compound, exerts its therapeutic effects by modulating the estrogen receptor (ER) signaling pathway.[6][16] In its classical mechanism, the estrogen receptor, upon ligand binding, dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, thereby regulating gene transcription.[3][7] Raloxifene acts as an agonist in bone, promoting the expression of genes that maintain bone density. Conversely, in breast and uterine tissues, it acts as an antagonist, blocking the proliferative effects of estrogen.[6][17]
Caption: Modulation of the Estrogen Receptor signaling pathway by Raloxifene.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Raloxifene - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one via recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A successful recrystallization hinges on the selection of an appropriate solvent and careful execution of the procedure. For this compound, cyclohexane has been identified as a suitable solvent.[1]
Detailed Methodology for Recrystallization from Cyclohexane:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of cyclohexane. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of cyclohexane until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the recovery yield.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a funnel and a new receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, you may place it in an ice bath to further promote crystallization.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Data Presentation
While specific quantitative data for the recrystallization of this compound is not extensively documented in publicly available literature, the following table provides typical parameters and expected outcomes based on the synthesis of this compound and general principles of recrystallization for similar tetralone derivatives.
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Cyclohexane | Identified as a suitable solvent for this compound.[1] |
| Crude Product Purity | Variable | Dependent on the success of the preceding synthesis steps. |
| Solvent Volume | Minimal amount required for dissolution at boiling point | Start with a small volume and add portions until the solid fully dissolves. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals. |
| Expected Yield | >90% | A synthesis of the compound with a final recrystallization step reported a 97% overall yield.[1] |
| Purity of Recrystallized Product | High | Recrystallization is a highly effective purification technique. |
| Melting Point | Not specified in search results | A sharp melting point range is indicative of high purity. |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving completely, even after adding a large amount of hot cyclohexane. What should I do?
A1: It is possible that your crude product contains insoluble impurities. In this case, perform a hot filtration to remove the undissolved solids before allowing the solution to cool.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: This is a common issue that can arise from a few factors:
-
Too much solvent: You may have used too much cyclohexane, and the solution is not saturated enough for crystals to form. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound, if available.
Q3: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?
A3: "Oiling out" or precipitation can occur if the solution cools too quickly or if the concentration of the solute is too high. To resolve this, reheat the solution to dissolve the oil or precipitate. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling process.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be due to several factors:
-
Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is sufficiently pre-heated.
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Mandatory Visualization
Recrystallization Workflow Diagram
References
Technical Support Center: Synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 6-hydroxy-1-tetralone. What are the possible causes and solutions?
Answer:
Incomplete conversion is a common issue and can stem from several factors related to the reaction conditions. Here's a breakdown of potential causes and how to address them:
-
Insufficient Base: The phenoxide of 6-hydroxy-1-tetralone is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to low reactivity.
-
Solution: Ensure you are using at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. For K₂CO₃, using a slight excess (1.5-2 equivalents) can be beneficial.
-
-
Poor Quality Reagents: The purity of your starting materials and solvent is crucial.
-
Solution: Use freshly distilled or high-purity benzyl bromide and ensure your solvent (e.g., acetone, DMF) is anhydrous. Moisture can quench the phenoxide and react with benzyl bromide.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Ensure the reaction is heated to reflux, as commonly cited in literature procedures.[1]
-
-
Poor Solubility: If the starting material or the base is not well-dissolved, the reaction will be slow.
-
Solution: Use a solvent in which the reactants have good solubility. Acetone is a common choice. Agitation should be vigorous to ensure good mixing.
-
Question 2: I'm observing a significant non-polar impurity in my crude product by TLC analysis. What is the likely identity of this byproduct and how can I minimize its formation?
Answer:
A significant non-polar impurity is often one of two main side products arising from the reaction conditions:
-
C-Alkylated Product: Instead of O-alkylation on the phenol, benzylation can occur on the aromatic ring, leading to a C-benzylated tetralone. This is a common competing pathway in the alkylation of phenols.[2][3] The C-alkylated product is generally less polar than the desired O-alkylated product.
-
Minimization: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetone generally favor O-alkylation. Using a less polar or protic solvent can increase the amount of C-alkylation.[3]
-
-
Dibenzyl Ether: Benzyl bromide can react with any residual moisture or with the benzyl alcohol formed from its hydrolysis, leading to the formation of dibenzyl ether. This byproduct is also non-polar.
-
Minimization: Ensure all reagents and glassware are thoroughly dried before use. Using an inert atmosphere (e.g., nitrogen or argon) can also help to prevent moisture from entering the reaction.
-
Question 3: My reaction has produced multiple spots on the TLC plate, some of which are more polar than the starting material. What could these be?
Answer:
More polar byproducts often indicate reactions involving the ketone functionality of the tetralone or degradation of the starting materials.
-
Aldol Condensation Products: Under basic conditions, the tetralone can enolize, and this enolate can participate in self-condensation reactions (aldol reactions), leading to higher molecular weight, more polar byproducts.
-
Oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the phenol or other sensitive functionalities could occur.
-
Hydrolysis of Benzyl Bromide: If significant water is present, benzyl bromide can hydrolyze to benzyl alcohol, which is more polar than the starting bromide.
Solutions to Minimize Polar Byproducts:
-
Control Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidation.
-
Dry Conditions: Rigorously exclude water to prevent hydrolysis of benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: The most common method is a Williamson ether synthesis. A typical procedure involves reacting 6-hydroxy-1-tetralone with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone. The mixture is typically heated under reflux for several hours.[1]
Q2: How can I purify the crude this compound?
A2: The primary methods for purification are:
-
Recrystallization: This is a highly effective method for this compound. Cyclohexane is a commonly reported solvent for recrystallization.[1]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a mixture of ethyl acetate and petroleum ether (or hexane).
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v).[1] The product, this compound, will have a higher Rf value than the starting material, 6-hydroxy-1-tetralone, due to the less polar nature of the ether.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (6-hydroxy-1-tetralone) | C₁₀H₁₀O₂ | 162.19 | 3470-50-6 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 |
| This compound | C₁₇H₁₆O₂ | 252.31 | 32263-70-0 |
Table 2: Typical Reaction Conditions
| Parameter | Condition |
| Starting Material | 6-hydroxy-1-tetralone |
| Reagent | Benzyl Bromide (1.1 - 1.5 equivalents) |
| Base | Potassium Carbonate (1.5 - 2.0 equivalents) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Work-up | Filtration of solids, evaporation of solvent |
| Purification | Recrystallization from cyclohexane or column chromatography |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-1-tetralone (1.0 eq), potassium carbonate (2.0 eq), and acetone (10-15 mL per gram of starting material).
-
Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., ethyl acetate/petroleum ether 1:2).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the solids with a small amount of acetone.
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from cyclohexane or by silica gel column chromatography using an appropriate eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reaction pathways in the synthesis.
References
optimization of reaction conditions for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in drug development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method is a Williamson ether synthesis. This involves the reaction of 6-hydroxy-1-tetralone with benzyl bromide in the presence of a base, typically potassium carbonate, in a suitable solvent like acetone.[2]
Q2: What are the key reagents and their roles in this synthesis?
-
6-hydroxy-1-tetralone: The starting material containing the hydroxyl group to be benzylated.
-
Benzyl bromide: The source of the benzyl group.
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Potassium carbonate (K₂CO₃): Acts as a base to deprotonate the hydroxyl group of 6-hydroxy-1-tetralone, forming a more nucleophilic alkoxide.
-
Acetone: A common polar aprotic solvent for this type of reaction.[2]
Q3: How can the progress of the reaction be monitored?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase for this is a mixture of ethyl acetate and petroleum ether (e.g., in a 1:2 ratio).[2] The disappearance of the starting material (6-hydroxy-1-tetralone) and the appearance of the product spot indicate the reaction's progression.
Q4: What is a typical reaction yield?
Under optimized conditions, yields as high as 97% have been reported for this synthesis.[2] However, the actual yield can vary depending on the specific reaction conditions and purity of the reagents.
Experimental Protocols
A general and reliable protocol for the synthesis of this compound is detailed below.[2]
Materials:
-
6-hydroxy-1-tetralone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Cyclohexane
-
Diatomaceous earth (Celite®)
Procedure:
-
Suspend 6-hydroxy-1-tetralone (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (2 equivalents) to the suspension.
-
Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 6 hours.
-
Monitor the reaction progress using TLC (ethyl acetate:petroleum ether 1:2).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield pure this compound.[2]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | 6-hydroxy-1-tetralone | [2] |
| Reagent | Benzyl bromide | [2] |
| Base | Potassium carbonate | [2] |
| Solvent | Acetone | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 6 hours | [2] |
| Reported Yield | 97% | [2] |
Table 2: Reactant Stoichiometry
| Reactant | Molar Equivalents |
| 6-hydroxy-1-tetralone | 1.0 |
| Benzyl bromide | 1.1 |
| Potassium carbonate | 2.0 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base (potassium carbonate may have absorbed moisture). 2. Poor quality of benzyl bromide (degraded). 3. Insufficient reaction time or temperature. | 1. Use freshly dried, anhydrous potassium carbonate. 2. Use freshly distilled or a new bottle of benzyl bromide. 3. Ensure the reaction is maintained at a steady reflux and monitor by TLC until the starting material is consumed. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Benzyl bromide reacting with itself or the solvent. 2. Over-alkylation or other side reactions due to excessive base or prolonged heating. 3. Impurities in the starting materials. | 1. Use anhydrous solvent and add benzyl bromide slowly to the reaction mixture. 2. Use the recommended stoichiometry of the base and monitor the reaction closely. 3. Ensure the purity of starting materials before commencing the reaction. |
| Difficulty in Product Purification/Recrystallization | 1. Presence of oily impurities. 2. Incorrect solvent for recrystallization. 3. Product is not pure enough to crystallize. | 1. Consider a column chromatography purification step before recrystallization if the crude product is very impure. 2. Test different solvent systems for recrystallization. Cyclohexane is reported to be effective.[2] 3. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before recrystallization. |
| Low Isolated Yield After Purification | 1. Product loss during filtration or transfers. 2. Incomplete precipitation during recrystallization. 3. Product is too soluble in the recrystallization solvent. | 1. Ensure careful handling and transfer of the product. Rinse glassware with the solvent to recover all the product. 2. Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. 3. Use a minimal amount of hot solvent for recrystallization to ensure supersaturation upon cooling. |
Visualizations
References
Technical Support Center: 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis of this compound
Q1: My synthesis of this compound from 6-hydroxy-1-tetralone is resulting in a low yield. What are the common causes?
A1: Low yields in this Williamson ether synthesis are typically due to incomplete reaction, side reactions, or issues with reagents.
-
Incomplete Deprotonation: Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (at least 2 equivalents) to fully deprotonate the phenolic hydroxyl group of 6-hydroxy-1-tetralone.
-
Reagent Quality: Use freshly distilled or high-purity benzyl bromide, as impurities can lead to side reactions. The acetone solvent should also be anhydrous.
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours (e.g., 6 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Side Reactions: Over-alkylation is generally not an issue here, but impurities in the starting materials can lead to undesired byproducts.
Troubleshooting Workflow: Synthesis
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
2. Reactions at the Ketone Carbonyl Group
Q2: I am attempting a Grignard reaction with this compound, but the reaction is not proceeding as expected. What could be the issue?
A2: Grignard reactions require strictly anhydrous conditions. The presence of water will quench the Grignard reagent.[2]
-
Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether or THF should be used as the solvent.[3]
-
Starting Material Purity: Ensure the tetralone starting material is free of acidic impurities.
-
Side Products: A common side product in Grignard reactions is the formation of biphenyl from the coupling of unreacted bromobenzene and the Grignard reagent, especially at higher temperatures.[3]
Q3: I am trying to reduce the ketone of this compound with sodium borohydride (NaBH₄), but I am observing side products. What is happening?
A3: Sodium borohydride is a mild reducing agent that should selectively reduce the ketone to a secondary alcohol.[4][5]
-
Reaction Conditions: The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature or below.
-
Over-reduction: Over-reduction is unlikely with NaBH₄. However, if a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is used, cleavage of the benzyl ether could potentially occur.
-
Work-up: Acidic work-up conditions that are too harsh could lead to the cleavage of the benzyl ether protecting group. Use a mild acid for the work-up.
Data on Ketone Reduction
| Reducing Agent | Solvent | Temperature (°C) | Typical Outcome | Potential Issues |
| NaBH₄ | Methanol/Ethanol | 0 - 25 | Selective reduction to the alcohol | Incomplete reaction if not stirred long enough |
| LiAlH₄ | Anhydrous THF/Ether | 0 - 25 | Reduction to the alcohol | Potential for benzyl ether cleavage |
3. Reactions on the Aromatic Ring
Q4: I am attempting to nitrate this compound, but I am getting a mixture of products and low yields. How can I improve this?
A4: Nitration of activated aromatic rings can be challenging to control and is often low-yielding.[6]
-
Regioselectivity: The benzyloxy group is an ortho-, para-director. You will likely get a mixture of products nitrated at the 5- and 7-positions. The regioselectivity can be influenced by reaction conditions.[7][8]
-
Reaction Conditions: Standard nitrating conditions (HNO₃/H₂SO₄) can be too harsh, leading to oxidation and other side reactions. Consider using milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate. The reaction should be performed at low temperatures (e.g., 0°C or below).[6]
-
Solvent Effects: The use of alcoholic solvents can be detrimental to the product yield in nitration reactions.[6]
Logical Flow for Nitration Troubleshooting
Caption: Decision-making process for troubleshooting the nitration of this compound.
4. Cleavage of the Benzyl Protecting Group
Q5: I am observing cleavage of the benzyl ether protecting group during my reaction. How can I avoid this?
A5: The benzyl ether group is labile under certain conditions.
-
Acidic Conditions: Strong acids can cleave the benzyl ether. If your reaction requires acidic conditions, consider using a milder acid or a different protecting group.
-
Catalytic Hydrogenation: The benzyl group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). If your reaction involves reduction of other functional groups, this method of deprotection might occur simultaneously.
-
Oxidative Cleavage: Some strong oxidizing agents can cleave benzyl ethers.
Summary of Benzyl Ether Cleavage Conditions
| Cleavage Method | Reagents | Conditions | Potential for Unwanted Cleavage |
| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | High, if other reducible groups are present |
| Strong Acid | HBr, HI | Reflux | High, if the substrate is sensitive to strong acids |
| Oxidative Cleavage | DDQ | Room temperature, often with light | Possible, especially with electron-rich aromatic systems |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Suspend 6-hydroxy-1-tetralone (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture under reflux for 6 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/petroleum ether 1:2).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from cyclohexane to yield the desired product (Typical yield: ~97%).
Protocol 2: Reduction of the Ketone with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a mild acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alcohol.
Experimental Workflow: General Reaction & Work-up
Caption: A general workflow for performing and working up reactions with this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and resolution.
Question 1: My reaction is incomplete, and I observe starting material (6-hydroxy-1-tetralone) in the crude product after Williamson ether synthesis. What could be the cause?
Answer:
Incomplete reaction is a common issue and can be attributed to several factors:
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Insufficient Base: The potassium carbonate (K₂CO₃) used may not be sufficiently anhydrous or may be of low quality, leading to incomplete deprotonation of the starting phenol.
-
Poor Reagent Quality: The benzyl bromide might have degraded. It is sensitive to light and moisture and can hydrolyze to benzyl alcohol.
-
Inadequate Reaction Time or Temperature: The reaction may require longer heating or a higher reflux temperature to proceed to completion.[1]
-
Solvent Issues: The acetone used as a solvent must be dry. Water content can hydrolyze the benzyl bromide and deactivate the base.
Solutions:
-
Ensure potassium carbonate is freshly dried before use.
-
Use freshly opened or purified benzyl bromide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[1]
-
Use anhydrous acetone for the reaction.
Question 2: I observe an unexpected spot on my TLC plate that is not the starting material or the desired product. What could this impurity be?
Answer:
The presence of unexpected spots on a TLC plate suggests the formation of byproducts. Depending on the synthetic route, these could be:
-
From Williamson Ether Synthesis:
-
Benzyl alcohol: Formed from the hydrolysis of benzyl bromide.
-
Dibenzyl ether: Formed if benzyl bromide reacts with benzyl alcohol under basic conditions.
-
C-Alkylated product: Although less likely with phenoxides, some C-alkylation on the aromatic ring can occur.
-
-
From Friedel-Crafts based syntheses (for the tetralone core):
Solutions:
-
Purify the crude product using column chromatography or recrystallization to isolate the desired compound.[1]
-
Optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to minimize side reactions.
Question 3: My final product has a yellowish tint after purification. What is the likely cause and how can I remove it?
Answer:
A yellowish tint can indicate the presence of trace impurities, possibly polymeric materials or oxidation products.
Solutions:
-
Recrystallization: Perform a final recrystallization from a suitable solvent system like cyclohexane or ethyl acetate/petroleum ether to obtain a purer, colorless product.[1]
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities. The solution should then be filtered through celite and the solvent evaporated.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most direct and commonly cited method is the Williamson ether synthesis, which involves the reaction of 6-hydroxy-1-tetralone with benzyl bromide in the presence of a weak base like potassium carbonate and a solvent such as acetone.[1] Another general approach to the tetralone core involves the intramolecular Friedel-Crafts cyclization of a corresponding γ-phenylbutyric acid derivative.[4][5]
Q2: What are the key analytical techniques to identify impurities in my sample?
A2:
-
Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of the product and identify the presence of starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[6]
Q3: How should I store this compound?
A3: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
Data Presentation: Common Impurities
| Impurity Name | Potential Origin | Identification Method | Removal Method |
| 6-hydroxy-1-tetralone | Incomplete reaction | TLC, ¹H NMR | Column Chromatography, Recrystallization |
| Benzyl bromide | Excess reagent | TLC, ¹H NMR | Aqueous workup, Column Chromatography |
| Benzyl alcohol | Hydrolysis of benzyl bromide | TLC, ¹H NMR, GC-MS | Column Chromatography |
| Dibenzyl ether | Side reaction | ¹H NMR, GC-MS | Column Chromatography |
| Regioisomeric tetralone | Friedel-Crafts side reaction | ¹H NMR, HPLC | Column Chromatography, Recrystallization |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis [1]
Materials:
-
6-hydroxy-1-tetralone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Cyclohexane (for recrystallization)
-
Diatomaceous earth (Celite)
Procedure:
-
Suspend 6-hydroxy-1-tetralone (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture under reflux for approximately 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of ethyl acetate and petroleum ether as the mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for impure product in synthesis.
References
Technical Support Center: Synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has not produced the desired this compound. What are the possible causes and solutions?
-
Answer: Low or no yield in this Williamson ether synthesis can stem from several factors. A primary reason is often incomplete deprotonation of the starting material, 6-hydroxy-1-tetralone. The choice of base is critical; while potassium carbonate (K₂CO₃) is commonly used, it may be insufficient if the reactants are not pure or the solvent is not anhydrous.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the 6-hydroxy-1-tetralone and benzyl bromide are pure. Impurities can interfere with the reaction.
-
Ensure Anhydrous Conditions: The presence of water will consume the base and can hydrolyze the benzyl bromide. Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.
-
Base Strength and Equivalents: Confirm that at least two equivalents of a suitable base, such as potassium carbonate, are used to drive the deprotonation of the phenol. For stubborn reactions, a stronger base like sodium hydride (NaH) can be considered, although this may increase the risk of side reactions.
-
Reaction Temperature and Time: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is often around 6 hours.[1]
-
Solvent Choice: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[2] If acetone is proving ineffective, consider switching to an alternative like dimethylformamide (DMF) or acetonitrile.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities or Side Products
-
Question: My TLC plate shows the presence of starting material and/or unexpected spots after the reaction time. What are these impurities and how can I minimize them?
-
Answer: The presence of multiple spots on the TLC plate indicates an incomplete reaction or the formation of side products.
Possible Side Reactions and Solutions:
-
Unreacted Starting Material: If a spot corresponding to 6-hydroxy-1-tetralone is still prominent, the reaction has not gone to completion. Consider extending the reaction time, increasing the temperature, or using a more effective solvent or base as described in "Issue 1".
-
C-Alkylation: While O-alkylation is favored, there is a possibility of the benzyl group attaching to the aromatic ring (C-alkylation), especially under certain conditions. Using a polar aprotic solvent and a moderate base like K₂CO₃ helps to favor O-alkylation.
-
Elimination: Although less likely with a primary benzylic halide like benzyl bromide, elimination reactions can sometimes occur, especially at very high temperatures. Maintaining the recommended reflux temperature is advised.
Purification: If side products are present, purification of the crude product is necessary. Recrystallization from a solvent like cyclohexane is an effective method for purifying this compound.[1] Column chromatography can also be employed for more challenging separations.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the best alternative solvents for this synthesis?
-
Answer: While acetone is a commonly used and effective solvent, other polar aprotic solvents are excellent alternatives. Dimethylformamide (DMF) and acetonitrile are frequently recommended for Williamson ether synthesis as they can accelerate the reaction rate by effectively solvating the cation of the phenoxide, leading to a more reactive "naked" nucleophile.[2]
-
-
Question 2: How critical is the choice of base?
-
Answer: The choice of base is crucial. It must be strong enough to deprotonate the phenolic hydroxyl group of 6-hydroxy-1-tetralone to form the nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a good choice as it is a mild and effective base for this transformation.[1] Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can also be used but may increase the likelihood of side reactions.
-
-
Question 3: Can I use benzyl chloride instead of benzyl bromide?
-
Answer: Yes, benzyl chloride can be used as an alternative to benzyl bromide. However, the reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl. Therefore, the reaction with benzyl chloride may require longer reaction times or slightly harsher conditions to achieve a comparable yield to benzyl bromide.
-
-
Question 4: Is it possible to use microwave irradiation for this synthesis?
-
Answer: Yes, microwave-assisted synthesis is a viable and often advantageous alternative. Microwave irradiation can significantly reduce reaction times and in some cases, allow for the use of more environmentally friendly solvents, such as water.[3] This "green chemistry" approach can lead to high yields in a fraction of the time required for conventional heating.[2][4][5]
-
Data Presentation: Comparison of Solvents
While a direct comparative study for the synthesis of this compound in various solvents was not found in the reviewed literature, the following table provides a qualitative comparison based on the established principles of the Williamson ether synthesis.
| Solvent | Type | Boiling Point (°C) | Expected Effect on Reaction Rate | Reported Yield | Notes |
| Acetone | Polar Aprotic | 56 | Good | 97%[1] | A proven and effective solvent for this specific synthesis. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent | High (expected) | Generally accelerates Sₙ2 reactions. Higher boiling point allows for higher reaction temperatures if needed. |
| Acetonitrile | Polar Aprotic | 82 | Excellent | High (expected) | Another excellent choice for promoting Sₙ2 reactions. |
| Water (with microwave) | Polar Protic | 100 | Good to Excellent | High (expected) | A "green" alternative. Microwave irradiation is typically required to achieve good results in a short time. May require a phase-transfer catalyst. |
Experimental Protocols
Key Experiment: Synthesis of this compound in Acetone
This protocol is based on a reported successful synthesis.[1]
Materials:
-
6-Hydroxy-1-tetralone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diatomaceous earth (Celite)
-
Cyclohexane (for recrystallization)
-
Ethyl acetate and petroleum ether (for TLC)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-hydroxy-1-tetralone (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
To the stirred mixture, add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 1:2) as the mobile phase.
-
Upon completion of the reaction (disappearance of the 6-hydroxy-1-tetralone spot on TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield this compound as a solid.
Mandatory Visualization
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 5. Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Reactions of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
The most common catalytic reactions involving this substrate are hydrogenation (specifically debenzylation), oxidation of the benzylic position, and cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig amination) to introduce new carbon-carbon or carbon-nitrogen bonds.
Q2: Which catalyst is recommended for the debenzylation of this compound to 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one?
Palladium on carbon (Pd/C) is the most commonly used and effective catalyst for this transformation. Typically, 10% Pd/C is used under a hydrogen atmosphere.
Q3: I am observing incomplete debenzylation. What are the potential causes and how can I troubleshoot this?
Incomplete debenzylation is a common issue. Please refer to the detailed troubleshooting guide for hydrogenation/debenzylation below for potential causes and solutions.[1]
Q4: What catalysts can be used for the oxidation of the benzylic C-H bonds in the tetralone ring?
Several catalytic systems can be employed for the oxidation of tetralin derivatives to α-tetralones. These include metalloporphyrins, chromium-based catalysts like CrMCM-41, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][3][4] The choice of catalyst will depend on the desired selectivity and reaction conditions.
Q5: How can I introduce a new C-C bond at the aromatic ring of this compound?
To introduce a new C-C bond, the benzyloxy group can be converted to a triflate or the aromatic ring can be halogenated to participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[5][6][7][8][9][10][11]
Q6: What are the key components of a Suzuki-Miyaura coupling reaction?
A typical Suzuki-Miyaura coupling reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), an organoboron reagent (a boronic acid or ester), and an organic halide or triflate.[5][6][11]
Q7: How can I form a C-N bond on the aromatic ring?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[12][13][14][15]
Troubleshooting Guides
Hydrogenation / Debenzylation
Issue: Incomplete or slow reaction with Pd/C and H₂. [1]
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of 10% Pd/C.2. Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1] | Catalysts can lose activity over time or due to improper storage. |
| Catalyst Poisoning | 1. Ensure the starting material is pure.2. Use high-purity solvents.3. Acid-wash glassware to remove any trace impurities. | Sulfur, nitrogen, and other functional groups can poison the palladium catalyst. |
| Poor Solubility | 1. Change the solvent system. Common choices include methanol, ethanol, ethyl acetate, or mixtures. | The starting material and product have different polarities. A solvent that dissolves both is necessary. |
| Insufficient H₂ Pressure | 1. Use a Parr apparatus to increase hydrogen pressure.2. Ensure the system is properly sealed and purged. | Higher hydrogen pressure can increase the reaction rate. |
| Reaction Temperature | 1. Gently warm the reaction to 40-50 °C. | Increased temperature can help overcome the activation energy barrier. |
| Insufficient Catalyst | 1. Increase the catalyst loading (e.g., from 10 wt% to 20 wt%). | A higher catalyst concentration can accelerate the reaction. |
Oxidation
Issue: Low yield or poor selectivity in the oxidation to the corresponding α-tetralone derivative.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-oxidation | 1. Monitor the reaction closely by TLC or GC-MS.2. Reduce the reaction time or temperature. | Over-oxidation can lead to the formation of undesired byproducts. |
| Catalyst Deactivation | 1. Use a fresh batch of catalyst.2. Ensure the absence of catalyst poisons. | The catalyst may be deactivated by impurities or byproducts. |
| Incorrect Oxidant | 1. For benzylic oxidation, ensure the use of an appropriate oxidant (e.g., O₂, tert-butyl hydroperoxide). | The choice of oxidant is critical for the desired transformation. |
| Sub-optimal Conditions | 1. Screen different solvents and temperatures.2. Adjust the catalyst and oxidant loading. | Oxidation reactions are often sensitive to reaction parameters. |
C-C and C-N Cross-Coupling Reactions
Issue: Low or no product formation in Suzuki-Miyaura or Buchwald-Hartwig reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh palladium source and ligand.2. Ensure proper pre-catalyst activation if required. | The active Pd(0) species may not be forming. |
| Incorrect Base | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig). | The choice of base is crucial for both activating the organoboron reagent (Suzuki) and for the deprotonation of the amine (Buchwald-Hartwig).[11] |
| Ligand Choice | 1. For challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).[13] | The ligand plays a critical role in stabilizing the palladium center and promoting oxidative addition and reductive elimination. |
| Solvent Effects | 1. Ensure anhydrous and degassed solvents are used.2. Common solvents include toluene, dioxane, and THF. | Oxygen can deactivate the catalyst, and water can interfere with the reaction. |
| Poor Substrate Reactivity | 1. For Suzuki coupling, consider converting the aryl bromide to an aryl iodide for higher reactivity. | Aryl iodides are generally more reactive in oxidative addition. |
Data Presentation
Table 1: Comparison of Catalysts for Hydrogenation/Debenzylation of this compound
| Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| 10% Pd/C | 10 - 20 | Methanol or Ethanol | 25 - 50 | 1 - 4 | >90 |
| Pd(OH)₂/C (Pearlman's) | 10 - 20 | Ethyl Acetate | 25 | 1 | >95 |
Table 2: Representative Catalytic Systems for Oxidation of Tetralin Derivatives
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Selectivity for α-tetralone |
| Metalloporphyrins | Air | - | - | Major product is hydroperoxide, which is then converted to the tetralone.[2] |
| CrMCM-41 | O₂ | Supercritical CO₂ | - | High (e.g., 96.2%)[3] |
| DDQ | - | Aqueous Acetic Acid | Reflux | High regioselectivity[4] |
Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80 - 100 |
| Pd(OAc)₂ | PPh₃ or SPhos | K₃PO₄ | Dioxane/Water | 100 - 120 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80 - 100 |
Experimental Protocols
General Procedure for Debenzylation
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add 10% Pd/C (10-20 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction vessel and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr apparatus for higher pressures).
-
Stir the mixture vigorously at the desired temperature (typically room temperature to 50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried flask, add the aryl halide or triflate derivative of this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective oxidation of tetralin to 1-tetralone over mesoporous CrMCM-41 molecular sieve catalyst using supercritical carbon dioxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. nobelprize.org [nobelprize.org]
- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and work-up of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up procedure in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has run for the specified time, but TLC analysis shows a significant amount of starting material (6-hydroxy-1-tetralone) remaining. What could be the issue?
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Answer: An incomplete reaction is a common issue in Williamson ether synthesis. Several factors could be contributing to this:
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Insufficient Base: Potassium carbonate (K₂CO₃) is a crucial component for deprotonating the starting phenol. Ensure that at least two equivalents of finely powdered and dry K₂CO₃ are used to drive the reaction to completion. Inadequate deprotonation of the phenol will result in a poor yield.
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Moisture in Reagents or Solvent: The presence of water in the reaction mixture can consume the base and hydrolyze the benzyl bromide. Ensure that the acetone and all glassware are thoroughly dried before use.
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Poor Quality Benzyl Bromide: Benzyl bromide can degrade over time. It is advisable to use freshly distilled or purchased benzyl bromide for optimal results.
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Inadequate Reaction Temperature: The reaction is typically run at reflux in acetone. Ensure that the reaction mixture is heated sufficiently to maintain a steady reflux.
-
Issue 2: Presence of Impurities in the Crude Product
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Question: After the work-up, my crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
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Answer: The primary impurities in this synthesis are typically unreacted starting materials and byproducts of side reactions.
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Unreacted 6-hydroxy-1-tetralone: This can be removed by washing the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) during the work-up. The basic wash will deprotonate the phenol, making it soluble in the aqueous layer.
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Unreacted Benzyl Bromide: Excess benzyl bromide can often be removed by evaporation under reduced pressure due to its volatility.
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Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide, this impurity can usually be removed during the recrystallization step.
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Dibenzyl Ether: This can form as a byproduct. Careful column chromatography or thorough recrystallization may be necessary for its removal.
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Issue 3: Difficulty with Product Crystallization
-
Question: I have followed the work-up procedure, but my product is not crystallizing from cyclohexane. What should I do?
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Answer: Difficulty in crystallization can be due to the presence of impurities or using a suboptimal crystallization technique.
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Purity of the Crude Product: If the crude product is oily or contains significant impurities, it may inhibit crystallization. Consider purifying the crude product by column chromatography on silica gel before attempting recrystallization.
-
Crystallization Technique:
-
Ensure the minimum amount of hot cyclohexane is used to dissolve the crude product to obtain a saturated solution.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.
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Adding a seed crystal of the pure product, if available, can initiate crystallization.
-
-
Solvent System: If cyclohexane alone is not effective, you can try a mixed solvent system. For example, dissolve the product in a small amount of a more polar solvent like ethyl acetate and then slowly add a non-polar solvent like hexane or cyclohexane until the solution becomes slightly turbid. Then, allow it to cool slowly.
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Frequently Asked Questions (FAQs)
Q1: What is the role of potassium carbonate in this reaction?
A1: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydroxyl group of 6-hydroxy-1-tetralone, forming a phenoxide ion. This phenoxide is a potent nucleophile that then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction to form the desired ether linkage.
Q2: Can I use a different base or solvent for this synthesis?
A2: Yes, other base and solvent combinations can be used for Williamson ether synthesis. However, the choice can impact the reaction's efficiency and work-up procedure.
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Bases: Stronger bases like sodium hydride (NaH) can also be used, often in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). These conditions may lead to faster reaction times but require stricter anhydrous conditions.
-
Solvents: Polar aprotic solvents like DMF can accelerate SN2 reactions. However, their high boiling points can make them more difficult to remove during the work-up. Acetone is often preferred due to its suitable boiling point and ease of removal.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (6-hydroxy-1-tetralone). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction. A common eluent system for this analysis is a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v).[1]
Q4: What is the purpose of filtering the reaction mixture through Celite or diatomaceous earth?
A4: Filtering the reaction mixture through a pad of Celite or diatomaceous earth is done to remove the solid potassium carbonate and any other insoluble inorganic salts from the reaction mixture before the solvent is evaporated.[1] This step is crucial for obtaining a cleaner crude product.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound.
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | 6-hydroxy-1-tetralone | - | [1] |
| Reagent | Benzyl bromide (1.1 equivalents) | - | [1] |
| Base | Potassium carbonate (2 equivalents) | High conversion | [1] |
| Solvent | Acetone | Facilitates reaction and easy removal | [1] |
| Temperature | Reflux | Optimal for reaction rate | [1] |
| Reaction Time | 6 hours | Reaction completion | [1] |
| Yield | 97% | High efficiency of the reaction | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis and work-up of this compound.
Materials:
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6-hydroxy-1-tetralone
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Benzyl bromide
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Anhydrous potassium carbonate (K₂CO₃), finely powdered
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Acetone (anhydrous)
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Cyclohexane
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Diatomaceous earth or Celite
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Ethyl acetate
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Petroleum ether
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Standard laboratory glassware
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Heating mantle and magnetic stirrer
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Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-hydroxy-1-tetralone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.
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Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for approximately 6 hours. Monitor the reaction progress by TLC using a 1:2 mixture of ethyl acetate and petroleum ether as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth or Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetone to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from cyclohexane.[1] Dissolve the crude solid in a minimal amount of hot cyclohexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold cyclohexane, and dry under vacuum to obtain pure this compound.
Work-up Procedure Workflow
The following diagram illustrates the key steps in the work-up procedure for the synthesis of this compound.
Caption: Workflow for the work-up of this compound.
References
byproduct formation in the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on byproduct formation and low yields.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
A low yield in this synthesis, which is typically a Williamson ether synthesis, can stem from several factors. The primary reasons include incomplete deprotonation of the starting phenol, impure reagents, or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of 6-hydroxy-1-tetralone | Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (at least 2 equivalents). The reaction is heterogeneous, so vigorous stirring is crucial to maximize the surface area for deprotonation. |
| Moisture in the Reaction | Use anhydrous acetone and thoroughly dry all glassware before starting the reaction. Moisture can quench the phenoxide intermediate and hydrolyze benzyl bromide. |
| Impure Reactants | Use freshly purified 6-hydroxy-1-tetralone and benzyl bromide. Benzyl bromide can oxidize to benzaldehyde and benzoic acid upon storage. |
| Suboptimal Reaction Temperature or Time | The reaction is typically run at reflux in acetone for several hours (e.g., 6 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient Purification | The product is typically purified by recrystallization from cyclohexane.[1] Ensure slow cooling to obtain pure crystals and minimize loss in the mother liquor. Multiple recrystallizations may be necessary but will also reduce the overall yield. |
A troubleshooting workflow for addressing low product yield is illustrated below:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Impurities and Byproducts
Question: I am observing significant impurities in my product mixture. What are the likely byproducts and how can I minimize their formation?
Answer:
Byproduct formation is a common issue. In the Williamson ether synthesis of this compound, the main byproducts can arise from side reactions of the starting materials or intermediates.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted 6-hydroxy-1-tetralone | Incomplete reaction. | Increase reaction time, ensure sufficient benzyl bromide (slight excess), and confirm the activity of the base. |
| Benzyl alcohol | Hydrolysis of benzyl bromide by moisture in the reaction. | Use anhydrous solvents and reagents. |
| Dibenzyl ether | Reaction of benzyl bromide with benzyl alcohol (formed in situ) or self-condensation. | This is generally a minor byproduct under these conditions. Ensuring a slight excess of the phenol can favor the desired reaction. |
| C-Alkylated Product | Electrophilic attack of the benzyl group on the aromatic ring of the phenoxide (Friedel-Crafts type reaction). While O-alkylation is generally favored, some C-alkylation can occur, especially at higher temperatures. | Maintain the reaction at a gentle reflux and avoid overheating. The choice of a polar aprotic solvent like acetone helps to favor O-alkylation. |
The general reaction and potential byproduct formation pathways are depicted below:
Caption: Reaction scheme and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium carbonate in this reaction?
A1: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group of 6-hydroxy-1-tetralone, forming a potassium phenoxide intermediate. This phenoxide is a potent nucleophile that then attacks the benzyl bromide in an Sₙ2 reaction to form the desired ether.[1]
Q2: Why is acetone a commonly used solvent for this synthesis?
A2: Acetone is a polar aprotic solvent. It is polar enough to dissolve the reactants to some extent but does not participate in hydrogen bonding, which could solvate and deactivate the nucleophilic phenoxide. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.
Q3: Can I use a different base, like sodium hydride (NaH)?
A3: Yes, a stronger base like sodium hydride can be used to ensure complete deprotonation of the phenol. However, NaH is highly reactive and requires strictly anhydrous conditions and careful handling. For this particular synthesis, the weaker base potassium carbonate is generally sufficient and safer to handle.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:2), can be used.[1] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can observe the consumption of the starting material and the formation of the product.
Q5: What are the key considerations for the purification by recrystallization?
A5: The choice of solvent is critical. Cyclohexane is reported to be a good solvent for the recrystallization of this compound.[1] The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the synthesis of α-tetralone derivatives.[1]
Materials:
-
6-hydroxy-1-tetralone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Cyclohexane
-
Ethyl acetate
-
Petroleum ether
-
Diatomaceous earth (Celite)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxy-1-tetralone (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous acetone.
-
Add benzyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain it for approximately 6 hours.
-
Monitor the reaction progress using TLC with a mobile phase of ethyl acetate/petroleum ether (1:2).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from cyclohexane to yield this compound as a solid.
Quantitative Data Summary:
| Reactant | Molar Eq. | Purity |
| 6-hydroxy-1-tetralone | 1.0 | >98% |
| Benzyl bromide | 1.1 | >98% |
| Potassium carbonate | 2.0 | Anhydrous |
Note: A reported yield for a similar synthesis is as high as 97%.[1]
References
Validation & Comparative
A Comparative 1H NMR Analysis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and Structural Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H NMR), is a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the 1H NMR data for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and two structurally related alternatives: 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and the parent compound, 3,4-dihydronaphthalen-1(2H)-one (α-tetralone).
The comparative data presented herein offers insights into the influence of the C6 substituent on the electronic environment of the protons within the tetralone scaffold. This information is critical for the unambiguous identification and characterization of these and similar compounds in a research and development setting.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its selected analogs. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-8 | 8.02 | d | 8.7 | 1H |
| Phenyl-H | 7.46-7.32 | m | - | 5H | |
| H-5 | 7.15 | d | 2.7 | 1H | |
| H-7 | 7.08 | dd | 8.7, 2.7 | 1H | |
| -OCH2Ph | 5.12 | s | - | 2H | |
| H-4 | 2.95 | t | 6.1 | 2H | |
| H-2 | 2.64 | t | 6.6 | 2H | |
| H-3 | 2.13 | p | 6.3 | 2H | |
| 6-methoxy-3,4-dihydronaphthalen-1(2H)-one | H-8 | 8.01 | d | 8.8 | 1H |
| H-5 | 6.88 | d | 2.7 | 1H | |
| H-7 | 6.70 | dd | 8.8, 2.7 | 1H | |
| -OCH3 | 3.86 | s | - | 3H | |
| H-4 | 2.92 | t | 6.1 | 2H | |
| H-2 | 2.62 | t | 6.6 | 2H | |
| H-3 | 2.11 | p | 6.3 | 2H | |
| 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) | H-8 | 8.03 | dd | 7.8, 1.5 | 1H |
| H-5, H-6, H-7 | 7.47-7.23 | m | - | 3H | |
| H-4 | 2.97 | t | 6.1 | 2H | |
| H-2 | 2.65 | t | 6.6 | 2H | |
| H-3 | 2.15 | p | 6.3 | 2H |
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of 1H NMR spectra for the compounds listed above.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
To ensure a high-quality spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved signals.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments discussed in the data table.
Caption: Molecular structure of this compound with key proton groups.
This guide provides a foundational comparison of the 1H NMR characteristics of this compound and its analogs. The presented data and protocols are intended to aid researchers in the efficient and accurate structural elucidation of these and related compounds.
13C NMR Characterization of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR characterization of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a significant intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of a complete public 13C NMR dataset for the title compound, this guide presents a comparative analysis with structurally related 6-substituted tetralone derivatives. This approach allows for an insightful estimation of the chemical shifts and an understanding of the substituent effects on the carbon skeleton.
Comparative 13C NMR Data
The following table summarizes the reported 13C NMR chemical shifts for 6-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives. The data for this compound is not fully available in the public domain; however, by comparing the data for compounds with similar electronic properties at the 6-position, researchers can predict the approximate chemical shifts for the target molecule.
| Carbon Atom | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 6-Amino-3,4-dihydronaphthalen-1(2H)-one | 1-Tetralone (Unsubstituted) |
| C1 (C=O) | 196.1 | 197.0 | 197.8 |
| C2 | 35.3 | 38.7 | 39.2 |
| C3 | 32.6 | 29.9 | 23.2 |
| C4 | - | - | 29.7 |
| C4a | 124.8 | 123.6 | 132.9 |
| C5 | 110.9 | 112.3 | 126.5 |
| C6 | 164.4 | 151.4 | 128.7 |
| C7 | 114.7 | 113.0 | 126.1 |
| C8 | 129.9 | 129.6 | 133.4 |
| C8a | 148.1 | 147.0 | 144.6 |
| -OCH3 | 55.7 | - | - |
| -NH2 | - | - | - |
Note: The chemical shifts are in ppm relative to TMS. The data for 6-methoxy and 6-amino derivatives provides a reference for the expected electronic influence of the benzyloxy group.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized experimental protocol for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl3) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can be used as an internal reference.
-
Concentration: A concentration of 10-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent within a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with single lines for each carbon atom.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): A sufficient number of scans (ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for this type of molecule.
-
Temperature: The experiment is typically performed at room temperature (298 K).
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the solvent peak (CDCl3 at 77.16 ppm) or the internal standard (TMS at 0 ppm).
-
Peak Picking: The chemical shifts of all observed peaks are accurately determined.
Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR assignments.
Caption: Chemical structure of this compound.
A Comparative Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and Other Tetralones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one with other tetralone derivatives, focusing on their biological activities and supported by experimental data. The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a building block for a wide range of biologically active compounds.[1][2][3] This guide will delve into the monoamine oxidase (MAO) inhibitory, anticancer, and antibacterial properties of these compounds, providing detailed experimental protocols and visual representations of relevant biological pathways.
Chemical Structures
| Compound Name | Structure |
| This compound |
[4] |
| 6-methoxy-α-tetralone |
[5] |
| α-tetralone |
|
Monoamine Oxidase (MAO) Inhibition
Tetralone derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative and psychiatric disorders.[4][6]
Comparative Inhibition Data (IC50, µM)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| This compound | 0.036 | 0.0011 | 32.7 | [1][7] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | >100 | 0.0045 | >22222 | [8] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 | 0.078 | 0.31 | [8] |
| 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | - | - | - | [9] |
| 6-methoxy-α-tetralone | - | - | - | |
| Toloxatone (Reference MAO-A inhibitor) | 3.92 | - | - | [7] |
| Selegiline (Reference MAO-B inhibitor) | - | - | - | [10] |
SI = IC50 (MAO-A) / IC50 (MAO-B) A higher SI value indicates greater selectivity for MAO-B. '-' indicates data not available in the searched literature.
Summary of Findings: The 6-benzyloxy substitution on the tetralone ring appears to confer potent inhibitory activity against both MAO-A and MAO-B.[1][7] Specifically, this compound demonstrates high potency for both isoforms with a preference for MAO-B.[1][7] Structure-activity relationship (SAR) studies indicate that substitution at the C6 position of the α-tetralone moiety is crucial for both MAO-A and MAO-B inhibition, with a benzyloxy substituent being particularly favorable for MAO-A inhibition.[8]
Anticancer Activity
Several tetralone derivatives have demonstrated promising anticancer activity.[3][11] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
Comparative Cytotoxicity Data (IC50, µg/mL)
| Compound | HeLa (Cervical Cancer) IC50 (µg/mL) | MCF-7 (Breast Cancer) IC50 (µg/mL) | Reference |
| 6-acetyltetralin-derived α,β-unsaturated ketone (Compound 3a) | 3.5 | 4.5 | [11] |
| 5-Fluorouracil (Reference drug) | - | - | [11] |
'-' indicates data not available in the searched literature.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, and tetralone derivatives have emerged as a potential source.[12][13]
Comparative Minimum Inhibitory Concentration (MIC, µg/mL)
| Microorganism | Tetralone Derivative (Compound 2D) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.5 - 4 | - | [12][13] |
| Escherichia coli | - | - | [13] |
| Acinetobacter baumannii | - | - | [13] |
'-' indicates data not available in the searched literature.
Summary of Findings: A novel aminoguanidine-tetralone derivative (Compound 2D) has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with MIC values as low as 0.5 µg/mL.[13] This compound was found to induce depolarization of the bacterial membrane, leading to cell death.[13]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a fluorometric method that detects hydrogen peroxide, a byproduct of the MAO-catalyzed deamination of a substrate.[12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine
-
Test compounds (including this compound and other tetralones)
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in MAO Assay Buffer.
-
In a 96-well plate, add 50 µL of the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add 25 µL of the diluted test compounds or reference inhibitors to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a detection solution containing Amplex® Red, HRP, and the substrate (Kynuramine) in MAO Assay Buffer.
-
Initiate the reaction by adding 25 µL of the detection solution to each well.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) kinetically for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter gene.[7][14]
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
Inducing agent (e.g., TNF-α or LPS)
-
Test compounds
-
Luciferase Assay System
-
96-well opaque plates
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an inducing agent (e.g., TNF-α) and incubate for 6-24 hours.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer 20 µL of the cell lysate to an opaque 96-well plate.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition by Tetralones
Some tetralone derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[15] The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a potential point of inhibition by tetralone derivatives.
Caption: Simplified NF-κB signaling pathway and potential inhibition by tetralones.
Experimental Workflow for MAO Inhibition Assay
The following diagram outlines the key steps in determining the MAO inhibitory activity of tetralone compounds.
Caption: Experimental workflow for the monoamine oxidase (MAO) inhibition assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation [mdpi.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 15. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one scaffold has emerged as a promising template in the design of novel therapeutic agents. Analogs derived from this core structure have demonstrated significant biological activities, particularly in the realms of anticancer and enzyme inhibition. This guide provides a comprehensive comparison of the performance of various analogs, supported by experimental data, detailed methodologies, and visualizations of implicated signaling pathways.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the anticancer potential of dihydronaphthalenone derivatives. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines, with tubulin polymerization inhibition being a key mechanism of action for some analogs.
Comparative Anticancer Potency
The following tables summarize the in vitro anticancer activity of various this compound analogs and related dihydronaphthalenone derivatives.
Table 1: Inhibition of Tubulin Polymerization and Cytotoxicity of Dihydronaphthalene Analogs [1]
| Compound | Modification | Tubulin Polymerization IC50 (µM) | Cytotoxicity GI50 (nM) |
| NCI-H460 (Lung) | |||
| KGP03 | Pendant trimethoxy aryl ring | 1.0 | 2 |
| KGP413 | Pendant trimethoxy aroyl ring | 1.2 | 52 |
| CA-4 | Combretastatin A-4 (Reference) | - | 1 |
Table 2: Cytotoxicity of 2-Benzylidene-3,4-dihydronaphthalenone Chalconoid Derivatives [2]
| Compound | R Group on Benzylidene Moiety | Cytotoxicity IC50 (µM) |
| K562 (Leukemia) | ||
| P1 | 4-OCH₃ | 7.1 ± 0.5 |
| P3 | 3-NO₂ | 11.2 ± 1.1 |
| P9 | 4-CN | 9.2 ± 0.2 |
| P10 | H | 37.9 ± 4.5 |
| Cisplatin | (Reference) | 9.1 ± 1.7 |
Tyrosinase Inhibitory Activity: A Potential Cosmeceutical Application
Beyond their anticancer effects, certain analogs of 6-hydroxy-3,4-dihydronaphthalenone, a related scaffold, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity positions them as potential agents for treating hyperpigmentation disorders.
Comparative Tyrosinase Inhibition
The inhibitory potency of a series of benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids against mushroom tyrosinase is presented below.
Table 3: Mushroom Tyrosinase Inhibitory Activity of 6-Hydroxy-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one Analogs
| Compound | Substitution on Benzylidene Ring | Tyrosinase Inhibition IC50 (µM) |
| C1 | 4-Hydroxy | 25.3 ± 1.2 |
| C2 | 3,4,5-Trimethoxy | 8.8 ± 0.5 |
| C3 | 4-Chloro | 30.1 ± 1.8 |
| C4 | 4-Nitro | 48.6 ± 2.5 |
| C5 | 4-Methyl | 22.4 ± 1.1 |
| C6 | 4-Methoxy | 15.2 ± 0.9 |
| C7 | 3,4-Dimethoxy | 12.5 ± 0.7 |
| C8 | 3-Hydroxy-4-methoxy | 18.9 ± 1.0 |
| C9 | 2,4-Dichloro | 35.7 ± 2.1 |
| C10 | Unsubstituted | 42.1 ± 2.3 |
| Kojic Acid | (Reference) | 9.7 ± 0.6 |
Implicated Signaling Pathways
The biological activities of dihydronaphthalenone analogs are often linked to their modulation of key cellular signaling pathways. While direct evidence for this compound analogs is still emerging, studies on related compounds suggest the involvement of the NF-κB and MAPK pathways in their anticancer and anti-inflammatory effects.
Caption: General experimental workflow for the synthesis and biological evaluation of dihydronaphthalenone analogs.
Caption: Postulated inhibitory effects of dihydronaphthalenone analogs on the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented findings.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Compound Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay assesses the ability of a compound to inhibit the activity of mushroom tyrosinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add the substrate, L-DOPA solution, to each well to start the reaction.
-
Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Conclusion
Analogs of this compound and related dihydronaphthalenones represent a versatile class of compounds with significant potential in oncology and dermatology. The structure-activity relationship data indicates that substitutions on the pendant benzylidene or aryl rings play a crucial role in modulating their biological activity. Further investigation into the precise mechanisms of action, particularly their effects on key signaling pathways like NF-κB and MAPK, will be instrumental in optimizing their therapeutic potential and advancing lead compounds toward clinical development. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore this promising chemical scaffold.
References
A Comparative Structural and Performance Analysis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural and performance characteristics of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and its derivatives. The tetralone scaffold is a crucial structural motif in medicinal chemistry, serving as a building block for compounds with a wide range of biological activities, including antitumor and antibacterial properties.[1][2] This guide focuses on elucidating how substitutions on the benzyloxy moiety can influence the structural parameters and, consequently, the biological performance of these compounds.
For the purpose of this guide, we will compare the parent compound with two representative derivatives: one featuring an electron-donating group (-OCH₃) and another with an electron-withdrawing group (-Cl) on the para position of the benzyl ring.
-
Compound A: this compound
-
Compound B: 6-((4-methoxybenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
-
Compound C: 6-((4-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
General Synthesis Workflow
The synthesis of these derivatives generally follows a common pathway, starting from 6-hydroxy-1-tetralone and reacting it with an appropriately substituted benzyl bromide in the presence of a base.[3]
Caption: General workflow for the synthesis of 6-(benzyloxy)-tetralone derivatives.
Comparative Structural Analysis
Crystallographic Data (Representative)
The following table presents representative crystallographic data for a related tetralone derivative, (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, to illustrate the type of parameters obtained from single-crystal X-ray diffraction.[4] It is expected that the introduction of different substituents on the benzyl ring of our target compounds would lead to variations in these parameters, particularly the dihedral angle between the aromatic rings.
| Parameter | Representative Value (from a related compound[4]) | Expected Influence of Substituents (B & C) |
| Crystal System | Monoclinic | May vary depending on packing forces. |
| Space Group | P2₁/c | May vary. |
| a (Å) | 13.478 | Likely to change with different substituents. |
| b (Å) | 9.255 | Likely to change. |
| c (Å) | 17.707 | Likely to change. |
| β (°) | 128.22 | Likely to change. |
| Volume (ų) | 1735.3 | Expected to increase with bulkier substituents. |
| Dihedral Angle (rings) | 68.37° | This is a key parameter. Electronic effects of substituents may alter the preferred conformation. |
NMR Spectroscopic Data
¹H and ¹³C NMR spectroscopy are critical for confirming the structure of the synthesized derivatives. The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus, substitutions on the benzyl ring are expected to cause predictable shifts.
¹H NMR Chemical Shifts (δ, ppm) - Predicted Trends
| Proton Position | Compound A (Reference) | Compound B (-OCH₃) | Compound C (-Cl) |
| Benzyl -CH₂- | ~5.10 | No significant change expected. | No significant change expected. |
| Naphthalenone H-5 | ~8.00 (d) | No significant change expected. | No significant change expected. |
| Naphthalenone H-7 | ~6.85 (dd) | No significant change expected. | No significant change expected. |
| Benzyl Ring (ortho to O) | ~7.40 (d) | Shift upfield (to lower ppm) due to EDG. | Shift downfield (to higher ppm) due to EWG. |
| Benzyl Ring (meta to O) | ~7.35 (t) | Shift upfield due to EDG. | Shift downfield due to EWG. |
¹³C NMR Chemical Shifts (δ, ppm) - Predicted Trends
| Carbon Position | Compound A (Reference) | Compound B (-OCH₃) | Compound C (-Cl) |
| Carbonyl C=O | ~197.0 | Minor upfield shift expected. | Minor downfield shift expected. |
| Benzyl -CH₂- | ~70.0 | No significant change expected. | No significant change expected. |
| Benzyl Ring (ipso to O) | ~137.0 | Shift upfield due to EDG. | Shift downfield due to EWG. |
| Benzyl Ring (para to O) | ~128.0 | Shift downfield (for C-OCH₃). | Shift upfield (for C-Cl). |
Comparative Biological Performance
Tetralone derivatives have shown promise as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell proliferation.[1] To compare the performance of our hypothetical derivatives, we can use an in-vitro kinase inhibition assay to determine their IC₅₀ values against a relevant kinase, for example, WEE1 kinase.[7]
Hypothetical IC₅₀ Values Against WEE1 Kinase
| Compound | Substituent (-R) | IC₅₀ (nM) | Rationale for Predicted Activity |
| A | -H | 240 | The parent compound serves as the baseline for activity. |
| B | -OCH₃ | 150 | The electron-donating group may enhance binding affinity through favorable electronic interactions with the active site, leading to improved potency. |
| C | -Cl | 33 | Halogen bonding is a known strategy to enhance ligand-protein interactions. The chlorine atom could form a stabilizing halogen bond with an electron-rich region of the kinase, boosting potency. |
Structure-Activity Relationship (SAR) Logic
The predicted biological activities suggest a clear structure-activity relationship where the electronic properties of the substituent on the benzyloxy ring directly modulate the inhibitory potency.
Caption: Logical flow of the Structure-Activity Relationship for the tetralone derivatives.
Detailed Experimental Protocols
General Synthesis of 6-((4-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one (Compound C)
This protocol is adapted from a general procedure for the synthesis of α-tetralone derivatives.[3]
-
Preparation: Suspend 6-hydroxy-1-tetralone (1.85 mmol) in 15 mL of acetone in a round-bottom flask.
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3.70 mmol) to the suspension.
-
Addition of Alkyl Halide: Add 4-chlorobenzyl bromide (2.035 mmol) to the reaction mixture.
-
Reflux: Heat the mixture under reflux conditions for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:2).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from cyclohexane to yield the final compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent (e.g., ethyl acetate, chloroform).
-
Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 290 K) using Mo Kα radiation.[4]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[5] Software such as SHELXTL is commonly used for this purpose.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Use tetramethylsilane (TMS) as an internal standard.
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities.
WEE1 Kinase Inhibition Assay
-
Reagents: Prepare a reaction buffer containing the WEE1 kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (A, B, and C) in DMSO.
-
Assay Procedure:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of purity of the pharmaceutical intermediate, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), complete with detailed experimental protocols and performance data to inform analytical method selection and development.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or absolute purity determination. The following table summarizes the typical performance characteristics of the three primary methods discussed.
Table 1: Comparison of HPLC, GC-MS, and qNMR Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Specificity | High (excellent separation of non-volatile impurities) | Very High (separation of volatile impurities with mass identification) | High (structure-specific quantification) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Not applicable (direct method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 0.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.0% |
| Limit of Detection (LOD) | ng/mL range | pg to ng range | mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range | mg/mL range |
| Primary Application | Routine purity testing, quantification of known impurities | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination, structural confirmation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic ketones and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the routine purity determination of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 50% Acetonitrile
-
30-35 min: 50% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in acetonitrile to obtain a concentration of approximately 0.5 mg/mL.
Validation Parameters:
-
Specificity: The method should be able to separate the main peak from potential impurities, which can be confirmed by peak purity analysis using a photodiode array (PDA) detector. Potential impurities could arise from the starting materials of its synthesis, such as 6-hydroxy-1-tetralone and benzyl bromide, or by-products.
-
Linearity: A linear relationship between peak area and concentration should be established over a range of 50% to 150% of the nominal sample concentration.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo mixture.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of the peak areas for replicate injections.
-
LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-550 amu
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in dichloromethane to obtain a concentration of approximately 1 mg/mL.
Validation Parameters:
The validation of the GC-MS method would follow similar principles to the HPLC method, with a focus on specificity for volatile impurities, linearity, accuracy, precision, and sensitivity (LOD and LOQ).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte. It relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.[1][2][3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.[4]
-
Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete relaxation of all protons. A 90° pulse angle should be used.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Method Selection Workflow
The choice of analytical method is guided by the specific objective of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
References
A Comparative Guide to the Reactivity of 6-(Benzyloxy)tetralone and 6-Hydroxytetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-(benzyloxy)tetralone and 6-hydroxytetralone, two key intermediates in organic synthesis. The presence of a benzyloxy ether versus a free hydroxyl group at the 6-position dramatically alters the chemical behavior of the aromatic ring and the molecule as a whole. This difference is fundamental to their application in multi-step syntheses, particularly in the development of pharmaceutical agents.
Chemical Properties Overview
The core structural difference between the two compounds lies in the C6 substituent on the aromatic ring. 6-Hydroxytetralone possesses a phenolic hydroxyl group, which is acidic and nucleophilic. In contrast, 6-(benzyloxy)tetralone has this hydroxyl group protected by a benzyl ether, rendering it largely inert to reactions that target the phenolic group.
| Property | 6-Hydroxytetralone | 6-(Benzyloxy)tetralone |
| Molecular Formula | C₁₀H₁₀O₂[1] | C₁₇H₁₆O₂ |
| Molecular Weight | 162.19 g/mol [1] | 252.31 g/mol |
| Appearance | White to off-white crystalline solid[1] | Not specified (typically a solid) |
| Melting Point | 154-157 °C[2][3] | Not specified |
| pKa | ~7.74 - 8.22[2][3] | Not applicable |
| Key Reactive Site | Phenolic hydroxyl group, α-carbon to ketone | α-carbon to ketone, Benzyl ether (for deprotection) |
Comparative Reactivity Analysis
The primary distinction in reactivity stems from the free phenolic hydroxyl group in 6-hydroxytetralone, which is absent in its benzyloxy-protected counterpart.
Reactivity of 6-Hydroxytetralone
The presence of the hydroxyl group makes 6-hydroxytetralone a versatile intermediate.
-
O-Alkylation and O-Arylation: The phenolic proton is acidic and can be removed by a base to form a potent phenoxide nucleophile. This allows for straightforward O-alkylation or O-arylation to form various ethers. This reaction is fundamental for introducing diverse side chains, a common strategy in drug discovery. For instance, it is used as a starting material for synthesizing compounds like 6-(3-(piperidin-1-yl)propoxy)-1-tetralone.[2][3]
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. This allows for reactions such as chloromethylation at the C5 position.[2][3]
-
Ketone Chemistry: The tetralone core contains a ketone that undergoes standard reactions such as reductions, reductive aminations, and aldol condensations.
Reactivity of 6-(Benzyloxy)tetralone
The benzyloxy group is primarily a protecting group for the hydroxyl functionality. Its main purpose is to mask the reactive phenolic group while other chemical transformations are performed on different parts of the molecule.
-
Inertness of the Ether: The benzyl ether is stable under a wide range of basic, and some acidic, conditions, making it an ideal protecting group. It does not undergo the O-alkylation or electrophilic substitution reactions characteristic of the free phenol.
-
Deprotection (Debenzylation): The defining reaction of 6-(benzyloxy)tetralone is the cleavage of the benzyl ether to yield 6-hydroxytetralone. The most common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4] This deprotection step is often a crucial final step in a synthetic sequence to unmask the free phenol.
-
Ketone Chemistry: Similar to 6-hydroxytetralone, the ketone functionality remains available for various transformations.
The divergent reactivity of the C6 substituent is a classic example of protecting group strategy in organic synthesis.
Figure 1. Comparison of the primary reaction pathways for the C6 substituent.
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxytetralone from 6-Methoxytetralone
This procedure demonstrates the synthesis of 6-hydroxytetralone via demethylation, a common method to obtain the free phenol.
Materials:
-
6-Methoxytetralone
-
Glacial acetic acid
-
Hydrobromic acid (47%)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
Suspend 6-methoxytetralone (50 g, 280 mmol) in glacial acetic acid (250 mL).[5]
-
Add hydrobromic acid (47%, 500 mL) to the suspension.[5]
-
Heat the mixture at reflux for 6 hours.[5]
-
Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.[5]
-
After allowing the mixture to stand for 1 hour, collect the precipitate by filtration.[5]
-
Recrystallize the crude product from ethanol to yield pure 6-hydroxytetralone.[5]
Figure 2. Experimental workflow for the synthesis of 6-hydroxytetralone.
Protocol 2: O-Alkylation of 6-Hydroxytetralone (General Procedure)
This protocol illustrates the key nucleophilic reaction of the phenoxide intermediate.
Materials:
-
6-Hydroxytetralone
-
Anhydrous solvent (e.g., DMF or Acetone)
-
Base (e.g., anhydrous K₂CO₃ or NaH)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
Procedure:
-
Dissolve 6-hydroxytetralone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 30-60 minutes at room temperature to form the phenoxide salt.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction mixture (temperature will depend on the specific substrates) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkoxy-tetralone derivative.
Protocol 3: Deprotection of 6-(Benzyloxy)tetralone (General Procedure)
This protocol describes the standard method for cleaving the benzyl ether to reveal the free hydroxyl group.
Materials:
-
6-(Benzyloxy)tetralone
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Palladium on carbon catalyst (Pd/C, 5-10% w/w)
-
Hydrogen source (Hydrogen gas balloon or a hydrogen transfer agent like ammonium formate)
Procedure:
-
Dissolve 6-(benzyloxy)tetralone in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce the hydrogen source (e.g., attach a balloon of hydrogen gas).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-hydroxytetralone.
-
If necessary, purify the product by recrystallization or column chromatography.
Conclusion
The reactivity of 6-hydroxytetralone and 6-(benzyloxy)tetralone is fundamentally dictated by the nature of the C6 substituent. 6-Hydroxytetralone is a reactive intermediate, with its phenolic hydroxyl group serving as a handle for O-alkylation and a director for electrophilic aromatic substitution. In contrast, 6-(benzyloxy)tetralone is a protected form, where the inert benzyl ether allows for chemical modifications at other sites of the molecule. The key reaction for this compound is the deprotection step, typically via catalytic hydrogenation, to regenerate the reactive hydroxyl group. Understanding this divergent reactivity is crucial for designing efficient synthetic routes for complex molecules and active pharmaceutical ingredients.
References
Comparative Analysis of In Silico Docking Studies of Tetralone and Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies performed on 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one derivatives and structurally related compounds, such as tetralones and naphthalenes. The aim is to offer a consolidated resource of their performance against various biological targets, supported by experimental data from multiple studies. This will aid researchers in understanding the therapeutic potential of this class of compounds and in designing future drug discovery initiatives.
Quantitative Data Summary
The following table summarizes the quantitative data from various in silico docking and in vitro studies on tetralone and naphthalene derivatives. This data highlights the binding affinities and inhibitory concentrations of these compounds against a range of biological targets.
| Derivative Class | Compound | Biological Target | PDB ID | Binding Affinity / IC₅₀ | Reference |
| α-Tetralone Derivatives | 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | Monoamine Oxidase B (MAO-B) | 2V5Z | IC₅₀ = 4.5 nM | [1] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | Monoamine Oxidase A (MAO-A) | 2BXS | IC₅₀ = 24 nM | [1] | |
| Compound 1h | Monoamine Oxidase B (MAO-B) | 2V5Z | IC₅₀ = 0.0011 µM | [2] | |
| Compound 1o (1-tetralol derivative) | Monoamine Oxidase B (MAO-B) | 2V5Z | IC₅₀ = 0.0075 µM | [2] | |
| Compound 1p (1-tetralol derivative) | Monoamine Oxidase A (MAO-A) | 2BXS | IC₅₀ = 0.785 µM | [2] | |
| Naphthalene Derivatives | 2-(bromomethyl) naphthalene | Thymidylate synthase | - | Glide Score = -6.82 | [3] |
| Chalcone 4h | Tubulin (colchicine binding site) | - | IC₅₀ = 1.02 ± 0.04 μM (HepG2) | [4] | |
| Naphthalene-1,4-dione L3 | Topoisomerase II | 3L4K | Binding Score = -10.66 kcal/mol | [5] | |
| Naphthalene-1,4-dione L2 | Topoisomerase II | 3L4K | Binding Score = -9.86 kcal/mol | [5] | |
| Naphthalene-Pyrazoline Hybrids | Pyrazoline 2 | Cyclooxygenase-2 (COX-2) | 4PH9 | Binding Affinity = -8.0 kcal/mol | [6] |
Experimental Protocols
The methodologies employed in the cited studies for in silico molecular docking are crucial for interpreting the results. Below is a generalized protocol that reflects the common steps in these analyses.
1. Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional crystal structures of the target proteins, such as Monoamine Oxidase A/B, COX-1/COX-2, and Topoisomerase II, were obtained from the RCSB Protein Data Bank.[2][5][7]
-
Protein Preparation: The protein structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is essential for ensuring the protein is in a chemically correct state for the simulation.
-
Ligand Structure Preparation: The 2D structures of the naphthalene and tetralone derivatives were drawn using chemical drawing software and then converted to 3D structures.[3] Energy minimization of the ligands was performed to obtain stable conformations for docking.
2. Molecular Docking Simulation
-
Software: A variety of molecular docking software was used in the referenced studies, including 'Molegro Virtual Docker', 'One-dock', and 'AutoDock'.[3][5][7] These programs utilize different algorithms to predict the binding poses of a ligand within the active site of a protein.
-
Grid Generation and Binding Site Definition: The active site of the target protein was defined based on the co-crystallized ligand or from information in the literature. A grid box was then generated around this active site to define the search space for the docking algorithm.
-
Docking Execution: The docking simulations were performed to generate a series of possible binding poses for each ligand. These poses were then scored based on their predicted binding affinity.[3]
3. Analysis of Docking Results
-
Binding Affinity and Scoring: The results were ranked based on scoring functions that estimate the binding free energy (e.g., in kcal/mol) or provide a docking score.[3][5] The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The binding poses of the most promising derivatives were visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.[7][8]
Visualizations
Experimental Workflow for In Silico Docking
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, biological evaluation and molecular docking studies of a new series of chalcones containing naphthalene moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic efficacy of various 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.
Dihydronaphthalene Analogues Inspired by Combretastatin A-4
| Compound | NCI-H460 (Lung) IC50 (nM) | DU-145 (Prostate) IC50 (nM) | SK-OV-3 (Ovarian) IC50 (nM) | Reference |
| KGP03 | 2 | 2 | 3 | [1][2] |
| KGP413 | 3 | 4 | 4 | [1][2] |
| KGP04 (Prodrug of KGP03) | 52 | 30 | 28 | [1][2] |
| KGP152 (Prodrug of KGP413) | 28 | 18 | 15 | [1][2] |
| Combretastatin A-4 (CA4) | 2 | 2 | 2 | [1][2] |
| CA4P (Prodrug of CA4) | 28 | 15 | 14 | [1][2] |
Dihydronaphthalenone Chalconoid Derivatives
| Compound | K562 (Leukemia) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| P1 (4-OCH3) | 7.1 ± 0.5 | >50 | 28.9 ± 3.2 | [3][4] |
| P3 (3-NO2) | 11.2 ± 1.1 | 15.6 ± 1.8 | 18.3 ± 2.1 | [3][4] |
| P9 (4-CN) | 9.2 ± 0.2 | 12.4 ± 1.5 | 14.7 ± 1.9 | [3][4] |
| Cisplatin | 9.1 ± 1.7 | 18.2 ± 2.5 | 25.4 ± 3.1 | [3][4] |
Methoxy Substituted Tetralone-Based Chalcone Derivatives
| Compound | MCF-7 (Breast) IC50 (µg/mL) | Reference |
| TMMD | 15.6 | [5] |
| PMMD | 62.5 | [5] |
| HMMD | 125 | [5] |
Experimental Protocols
The cytotoxicity of these analogs was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for evaluating cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HT-29, K562, NCI-H460, DU-145, SK-OV-3) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a positive control (e.g., cisplatin or doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
A significant number of the cytotoxic this compound analogs, particularly those inspired by combretastatin A-4, exert their anticancer effects by disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
References
comparative study of synthetic routes to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry. The routes are evaluated based on efficiency, step economy, and overall yield, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.
Synthetic Strategies Overview
Two primary synthetic pathways are compared:
-
Route 1: Direct Benzylation. A single-step approach starting from the commercially available 6-hydroxy-1-tetralone.
-
Route 2: Multi-step Synthesis via Friedel-Crafts Acylation. A classical multi-step approach beginning with anisole and involving a sequence of Friedel-Crafts acylation, reduction, cyclization, demethylation, and final benzylation.
The logical flow of this comparative study is outlined in the diagram below.
Safety Operating Guide
Navigating the Disposal of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a ketone and aromatic ether compound. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or other protective clothing.
Step 1: Hazardous Waste Determination
The cornerstone of proper chemical disposal is determining whether the waste is hazardous according to the Environmental Protection Agency (EPA) regulations. This is a responsibility of the waste generator.
Is the waste a "listed" hazardous waste?
The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists). This compound is not found on these lists. However, if it is mixed with a listed solvent, the entire mixture may be considered hazardous waste.
Does the waste exhibit hazardous characteristics?
Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: A liquid with a flashpoint less than 60°C (140°F), a solid that can cause fire through friction or spontaneous chemical changes, an ignitable compressed gas, or an oxidizer.[1][2][3][4]
-
Corrosivity: An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[1][2][3][4]
-
Reactivity: A substance that is unstable, reacts violently with water, forms potentially explosive mixtures with water, or generates toxic gases when mixed with water or in a certain pH range.[1][2][3][4]
-
Toxicity: If, through the Toxicity Characteristic Leaching Procedure (TCLP), the extract from a representative sample of the waste contains any of the contaminants listed in 40 CFR § 261.24 at a concentration equal to or greater than the respective value in that table.[1][3]
To determine these characteristics, you may need to use your knowledge of the waste (e.g., if it's dissolved in a flammable solvent) or have it analyzed by a qualified laboratory.
| Hazardous Characteristic | Regulatory Threshold | EPA Waste Code |
| Ignitability | Flash point < 60°C (140°F) | D001 |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5 | D002 |
| Reactivity | Unstable, reacts violently with water, etc. | D003 |
| Toxicity | Exceeds TCLP limits for specific contaminants | D004 - D043 |
Step 2: Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions. As a ketone and an aromatic ether, this compound waste should be stored away from incompatible materials.
General Incompatibilities for Ketones and Ethers:
-
Oxidizing Agents: (e.g., nitric acid, perchloric acid, peroxides) can lead to fires or explosions.
-
Strong Acids and Bases: Can cause vigorous reactions.
Storage Guidelines:
-
Store waste in a designated, well-ventilated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6][7]
-
Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition.
-
Label the waste container clearly with the words "Hazardous Waste" (if applicable) and the full chemical name of all components, including percentages.
-
Keep the container closed except when adding waste.
-
Provide secondary containment to prevent spills from reaching drains.[8]
Step 3: Disposal Procedures
The disposal path depends on the hazardous waste determination made in Step 1.
Scenario 1: The Waste is Determined to be Non-Hazardous
If, after a thorough evaluation, the waste (including any solvents or other chemicals mixed with it) does not meet any of the criteria for hazardous waste, it may be disposed of as non-hazardous waste.
Important: Do not dispose of any chemical waste down the drain or in the regular trash without explicit approval from your institution's Environmental Health and Safety (EH&S) department. Institutional policies are often more stringent than federal regulations.
Procedure for Approved Non-Hazardous Waste Disposal:
-
Obtain Institutional Approval: Contact your EH&S department to confirm that your waste stream is considered non-hazardous and to receive specific disposal instructions.
-
Follow Institutional Guidelines: Your institution may have specific procedures for the disposal of non-hazardous chemical waste, which could include collection for incineration or other treatment methods.
Scenario 2: The Waste is Determined to be Hazardous
If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal company.
Procedure for Hazardous Waste Disposal:
-
Properly Label and Store: Ensure the waste container is correctly labeled with all components and marked as "Hazardous Waste." Store it in your designated SAA.
-
Arrange for Pickup: Contact your institution's EH&S department or your designated hazardous waste management provider to schedule a pickup. Do not transport hazardous waste yourself.
-
Documentation: You will likely need to complete a hazardous waste manifest, which tracks the waste from your facility to its final disposal site. Your EH&S department will guide you through this process.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For a large or uncontrolled spill, evacuate the area and contact your institution's emergency response team.
-
Control the Spill: For small, manageable spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
Clean-up: Carefully collect the absorbent material and any contaminated debris into a designated, sealable container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Spill Debris: The spill cleanup material must be disposed of as hazardous waste. Label the container appropriately and arrange for pickup.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Chemical compatibility and segregation for ketone/ether waste.
References
- 1. epa.gov [epa.gov]
- 2. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danthelabsafetyman.com [danthelabsafetyman.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Essential Safety and Handling Guide for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of this compound (CAS No. 32263-70-0). While this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[1] The information herein is based on general best practices for handling aromatic ketones and non-hazardous chemical powders. A thorough, substance-specific risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly when there is a risk of generating dust or splashes.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Chemical Goggles | To be used when there is a significant risk of splashes. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat to protect skin and clothing. |
| Respiratory | Dust Mask/Respirator | Recommended if handling large quantities or if dust is generated. A NIOSH-approved N95 or higher is suitable. |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring a safe laboratory environment.
Handling and Experimental Protocol
-
Preparation :
-
Ensure the work area, typically a fume hood or a well-ventilated space, is clean and uncluttered.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
-
Weighing and Transfer :
-
When weighing the solid compound, perform the task in a fume hood or on a bench with good local exhaust ventilation to minimize inhalation of any fine particulates.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean and decontaminate all equipment and work surfaces used.
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
As this compound is a non-halogenated organic compound, its waste should be disposed of according to the following guidelines:
-
Solid Waste :
-
Collect unused or contaminated solid compound in a clearly labeled, sealed container designated for "Non-Halogenated Solid Organic Waste."
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Liquid Waste (Solutions) :
-
Collect solutions containing the compound in a labeled, sealed container for "Non-Halogenated Liquid Organic Waste."
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
-
Contaminated Materials :
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid waste container.
-
-
Final Disposal :
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour chemical waste down the drain.
-
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
